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BRD-K98645985

Cat. No.: B2721834
M. Wt: 573.7 g/mol
InChI Key: DZGZFXRKNSZUSK-MKGJDZFWSA-N
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Description

1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[[4-(2-pyridinyl)phenyl]methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea is an azamacrocycle and a lactam.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H43N5O4 B2721834 BRD-K98645985

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4S,7S,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O4/c1-22(2)35-33(40)36-27-14-15-30-28(17-27)32(39)37(5)20-31(41-6)23(3)18-38(24(4)21-42-30)19-25-10-12-26(13-11-25)29-9-7-8-16-34-29/h7-17,22-24,31H,18-21H2,1-6H3,(H2,35,36,40)/t23-,24-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZFXRKNSZUSK-MKGJDZFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(CC1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@H](COC2=C(C=C(C=C2)NC(=O)NC(C)C)C(=O)N(C[C@@H]1OC)C)C)CC3=CC=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BRD-K98645985: A Technical Whitepaper on a Novel Allosteric BAF Complex Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The ATP-dependent chromatin remodeling complex, SWI/SNF (also known as BAF), is a critical regulator of gene expression, and its dysregulation is implicated in a significant fraction of human cancers. The development of small molecule inhibitors targeting this complex represents a promising therapeutic strategy. This document provides a detailed technical overview of BRD-K98645985, a novel, cell-permeable allosteric inhibitor of the BAF complex. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and discovery workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology and chemical biology.

Introduction to the BAF Complex and Its Role in Cancer

The BAF (Brg1/Brm-associated factors) complex is a multi-subunit protein assembly that utilizes the energy from ATP hydrolysis to remodel chromatin structure. By altering the accessibility of DNA to transcription factors and other regulatory proteins, the BAF complex plays a fundamental role in controlling gene expression, cellular differentiation, and proliferation.

Mutations in the genes encoding BAF complex subunits are found in over 20% of human cancers, making it one of the most frequently mutated protein complexes in oncology. For instance, in synovial sarcoma, a characteristic chromosomal translocation, t(X;18), results in the fusion of the SS18 gene with one of three SSX genes (SSX1, SSX2, or SSX4). The resulting SS18-SSX fusion protein displaces the tumor-suppressive BAF subunit SMARCB1 (also known as SNF5, BAF47, or INI1) from the complex, leading to aberrant chromatin remodeling and oncogenic gene expression. Similarly, SMARCB1-deficient malignant rhabdoid tumors are driven by the loss of this key subunit. These direct links between BAF complex dysregulation and specific cancers highlight its potential as a therapeutic target.

This compound: A Novel Allosteric BAF Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of the BAF complex. Unlike ATP-competitive inhibitors that target the ATPase domain of the BRG1/BRM subunits, this compound functions through an allosteric mechanism. It binds to a pocket formed by the SMARCA4 (BRG1) and SMARCA2 (BRM) subunits, along with actin and the SMARCB1 subunit. This binding event is proposed to disrupt the assembly and function of the complex, leading to the eviction of the SS18-SSX fusion protein in synovial sarcoma cells. This targeted degradation of the oncogenic driver makes this compound a promising candidate for therapeutic development.

Quantitative Bioactivity Data

The following tables summarize the in vitro and cellular activity of this compound against various cancer cell lines.

Table 1: Cellular Activity of this compound in Synovial Sarcoma Cell Lines

Cell LineIC50 (nM)Description
Yamato50Human synovial sarcoma cell line
Aska50Human synovial sarcoma cell line
HS-SY-II50Human synovial sarcoma cell line

Table 2: Cellular Activity of this compound in SMARCB1-Mutant Cell Lines

Cell LineIC50 (nM)Description
A-204500Human rhabdoid tumor cell line (SMARCB1-deficient)
G-401500Human rhabdoid tumor cell line (SMARCB1-deficient)

Key Experimental Methodologies

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.

Cellular Viability Assays (IC50 Determination)

This protocol is used to measure the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

  • Cell Plating: Seed cancer cells (e.g., Yamato, Aska, A-204) in 96-well microplates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that brackets the expected IC50. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a period of 3 to 5 days.

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the IC50) or with a vehicle control for 1-2 hours.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Lyse the cells through repeated freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A room temperature sample is used as a non-heated control.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., BRG1/SMARCA4) remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore direct engagement.

Visualizations: Signaling Pathways and Discovery Workflow

The following diagrams, generated using the DOT language, illustrate the BAF signaling pathway and a representative experimental workflow for the discovery of BAF inhibitors.

BAF_Signaling_Pathway cluster_normal Normal Cell cluster_sarcoma Synovial Sarcoma Cell DNA DNA Nucleosome Nucleosome Gene_Expression Normal Gene Expression Nucleosome->Gene_Expression Accessible Chromatin BAF_Complex_Normal BAF Complex (SMARCB1-containing) BAF_Complex_Normal->Nucleosome ATP-dependent Remodeling SMARCB1 SMARCB1 (Tumor Suppressor) SMARCB1->BAF_Complex_Normal Component of SS18_SSX SS18-SSX Fusion Oncoprotein BAF_Complex_Aberrant Aberrant BAF Complex SS18_SSX->BAF_Complex_Aberrant Displaces SMARCB1 Oncogenic_Expression Oncogenic Gene Expression BAF_Complex_Aberrant->Oncogenic_Expression Drives BRD_K This compound BRD_K->BAF_Complex_Aberrant Allosteric Inhibition

Caption: BAF complex function in normal and synovial sarcoma cells, and the inhibitory action of this compound.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_validation Preclinical Validation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Hit-to-Lead SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Biochem_Assay Biochemical Assays (e.g., ATPase activity) SAR->Biochem_Assay Candidate Selection Cell_Assay Cellular Assays (e.g., Viability, CETSA) Biochem_Assay->Cell_Assay In_Vivo In Vivo Models (e.g., Xenografts) Cell_Assay->In_Vivo Clinical_Dev Clinical Development In_Vivo->Clinical_Dev IND-Enabling Studies

Caption: A representative workflow for the discovery and development of a BAF inhibitor like this compound.

Therapeutic Implications

The development of this compound and similar BAF inhibitors represents a significant advancement in the treatment of cancers driven by BAF complex mutations.

  • Synovial Sarcoma: By promoting the degradation of the SS18-SSX fusion protein, this compound directly targets the oncogenic driver in this disease. This provides a clear therapeutic rationale and a potential treatment for a cancer with limited therapeutic options.

  • SMARCB1-Deficient Tumors: The dependence of SMARCB1-mutant cancers, such as malignant rhabdoid tumors, on the remaining BAF complex activity suggests that these tumors are vulnerable to BAF inhibition. The potent activity of this compound in SMARCB1-deficient cell lines supports this hypothesis.

  • Broader Applications: Given the high frequency of BAF mutations across various cancers, the therapeutic potential of BAF inhibitors may extend to a wider range of malignancies. Further research is needed to identify additional cancer types that are sensitive to this therapeutic strategy.

Conclusion

This compound is a potent, allosteric inhibitor of the BAF chromatin remodeling complex with a clear mechanism of action and demonstrated preclinical activity against cancers with specific BAF complex alterations. Its ability to induce the degradation of the oncogenic SS18-SSX fusion protein in synovial sarcoma highlights a novel therapeutic approach. The quantitative data and experimental methodologies outlined in this document provide a foundational understanding for further research and development of this compound and other next-generation BAF inhibitors. The continued investigation of this class of compounds holds significant promise for patients with BAF-mutated cancers.

BRD-K98645985: A Technical Guide to its Effects on Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-K98645985 is a synthetic, 12-membered macrolactam that functions as a potent and selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex.[1][2][3] By specifically targeting ARID1A-containing BAF complexes, this compound modulates transcriptional repression and prevents nucleosomal positioning.[1][2][4] This activity has shown significant promise in the context of HIV-1 latency reversal, where it can reactivate the latent virus without causing T cell activation or toxicity.[1][2] Furthermore, it has been demonstrated to act synergistically with ATR inhibitors to induce synthetic lethality in cancer cells.[5][6] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's effects on chromatin remodeling.

Core Mechanism of Action

This compound selectively inhibits the transcriptional repression functions of canonical BAF (cBAF) complexes.[5][7] The mammalian SWI/SNF (mSWI/SNF) family of chromatin remodelers are ATP-dependent complexes crucial for regulating gene expression by altering nucleosome structure and DNA accessibility.[8][9] The cBAF complex, which contains either the ARID1A or ARID1B subunit, is a key player in this process.[9]

This compound is believed to bind to ARID1A-specific BAF complexes, although its direct binding target has not been definitively identified.[2][5][6] This interaction leads to a relief of transcriptional repression at specific gene loci.[2] In the context of HIV-1, this manifests as increased chromatin accessibility at the 5'-LTR of the latent provirus, leading to transcriptional reactivation.[10] The molecule does not appear to function by inhibiting the primary ATPase activity of the BAF complex or by disrupting the overall integrity of the complex.[10] Instead, it is thought to alter the association of ARID1A with chromatin.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueCell Context/AssayReference
EC50 ~2.37 µMBAF-mediated transcriptional repression (luciferase assay)[1][3][4]
Gene Expression Modulation 5-fold increase in Bmi1Treatment with 30 µM for 18 hours[1][4]
2.6-fold increase in Ring1Treatment with 30 µM for 18 hours[1][4]
3.3-fold decrease in Fgf4Treatment with 30 µM for 18 hours[1][4]

Signaling Pathways and Logical Relationships

Mechanism of BAF Inhibition and Transcriptional Activation

BAF_Inhibition cluster_nucleus Nucleus BRD_K This compound BAF ARID1A-containing BAF Complex BRD_K->BAF Binds/Inhibits Nucleosome Repressive Nucleosome (e.g., at HIV-1 LTR) BRD_K->Nucleosome Prevents Nucleosomal Positioning BAF->Nucleosome Maintains Repressive State Gene Target Gene (e.g., HIV-1 provirus, Bmi1) BAF->Gene Transcriptional Repression Nucleosome->Gene Represses Transcription Transcriptional Activation Gene->Transcription Is Transcribed

Caption: this compound inhibits ARID1A-BAF, leading to transcriptional activation.

Synergistic Lethality with ATR Inhibition in Cancer Cells

Synergistic_Lethality BRD_K This compound (BD98) BAF ARID1A-BAF Function BRD_K->BAF Inhibits ATR_i ATR Inhibitor (e.g., VE-821) ATR ATR Checkpoint ATR_i->ATR Inhibits Replication_Stress Increased Replication Stress BAF->Replication_Stress Suppresses Cell_Cycle_Defects Cell Cycle Defects BAF->Cell_Cycle_Defects Prevents ATR->Replication_Stress Resolves ATR->Cell_Cycle_Defects Prevents Synthetic_Lethality Synthetic Lethality (Cell Death) Replication_Stress->Synthetic_Lethality Cell_Cycle_Defects->Synthetic_Lethality

Caption: Combined inhibition of BAF and ATR leads to synergistic cancer cell death.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Bmi1 Luciferase Reporter Assay for BAF Inhibition
  • Objective: To quantify the inhibition of BAF-mediated transcriptional repression by measuring the expression of a Bmi1-luciferase reporter.

  • Cell Line: A stable cell line (e.g., HEK293T) expressing a luciferase reporter gene under the control of the Bmi1 promoter.

  • Protocol:

    • Seed the reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in appropriate cell culture medium.

    • Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).

    • Incubate the cells for a defined period (e.g., 18-24 hours).

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the luciferase readings to cell viability (e.g., using a CellTiter-Glo assay).

    • Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.[10]

HIV-1 Latency Reversal in J-Lat T-Cell Lines
  • Objective: To assess the ability of this compound to reverse HIV-1 latency.

  • Cell Lines: J-Lat T-cell lines (e.g., J-Lat 11.1), which are latently infected with an HIV-1 provirus that expresses GFP upon activation.[10]

  • Protocol:

    • Culture J-Lat cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

    • Plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a vehicle control.

    • Incubate the cells for 24-48 hours.

    • Measure GFP expression using a flow cytometer.

    • Quantify the percentage of GFP-positive cells to determine the extent of latency reversal.[10]

Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE)
  • Objective: To measure changes in chromatin accessibility at specific genomic loci (e.g., the HIV-1 5'-LTR) following treatment with this compound.

  • Protocol:

    • Treat cells (e.g., J-Lat 11.1) with this compound or a vehicle control overnight.

    • Crosslink chromatin by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the crosslinking reaction with glycine.

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclei in a suitable lysis buffer and sonicate to shear the chromatin to fragments of 200-500 bp.

    • Perform a phenol-chloroform extraction on the sonicated lysate. DNA in open chromatin regions will partition to the aqueous phase, while DNA from nucleosome-bound regions will be in the organic phase.

    • Isolate the DNA from the aqueous phase.

    • Reverse the crosslinks by heating at 65°C.

    • Purify the DNA.

    • Quantify the amount of DNA corresponding to the target region (e.g., the Nuc-1 position of the HIV-1 5' LTR) using quantitative PCR (qPCR). An increase in the amount of recovered DNA indicates increased chromatin accessibility.[10]

Cancer Cell Viability and Synergy Assays
  • Objective: To determine the synergistic effect of this compound and an ATR inhibitor on cancer cell viability.

  • Cell Line: A cancer cell line with a canonical BAF complex (e.g., HCT116).[5]

  • Protocol:

    • Seed HCT116 cells in 96-well plates.

    • Prepare a dose matrix of this compound and the ATR inhibitor (e.g., VE-821) both individually and in combination.

    • Treat the cells for a prolonged period (e.g., 5 days).

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Analyze the data using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][7]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays Assay_Dev Bmi1-Luciferase Reporter Assay EC50_Det EC50 Determination Assay_Dev->EC50_Det Data for JLat_Assay J-Lat Cell Treatment (HIV Latency Model) EC50_Det->JLat_Assay Inform Dosing Cancer_Cell_Assay Cancer Cell Treatment (e.g., HCT116) EC50_Det->Cancer_Cell_Assay Inform Dosing Flow_Cytometry Flow Cytometry (GFP Measurement) JLat_Assay->Flow_Cytometry Analyze FAIRE_Assay FAIRE-qPCR JLat_Assay->FAIRE_Assay Analyze Chromatin Viability_Assay Cell Viability Assay Cancer_Cell_Assay->Viability_Assay Synergy_Analysis Chou-Talalay Analysis Viability_Assay->Synergy_Analysis

Caption: Workflow for characterizing this compound from in vitro to cell-based assays.

Conclusion

This compound represents a significant tool for studying the function of ARID1A-containing BAF complexes in transcriptional regulation. Its ability to reverse HIV-1 latency and its synergistic effects with other anti-cancer agents highlight its potential as a therapeutic lead. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological activities and therapeutic applications of this novel chromatin remodeling inhibitor.

References

An In-depth Technical Guide to the Interaction of BRD-K98645985 with ARID1A-Containing BAF Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule BRD-K98645985 and its specific interaction with ARID1A-containing BAF (Brg1/Brm-associated factors) chromatin remodeling complexes. This compound, a 12-membered macrolactam, has emerged as a potent inhibitor of BAF-mediated transcriptional repression. This document details the quantitative aspects of this interaction, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to facilitate further research and drug development efforts targeting the BAF complex, a critical regulator of gene expression frequently dysregulated in various diseases, including cancer and HIV latency.

Introduction to this compound and the ARID1A-BAF Complex

The mammalian SWI/SNF complex, also known as the BAF complex, is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering nucleosome positioning. The composition of the BAF complex is modular, with different subunits contributing to its functional specificity. One such key subunit is ARID1A (AT-rich interactive domain-containing protein 1A), which is a component of the canonical BAF (cBAF) complex. ARID1A is frequently mutated in a variety of human cancers, highlighting its importance as a tumor suppressor.

This compound is a synthetic small molecule that has been identified as a specific inhibitor of the transcriptional repressive functions of ARID1A-containing BAF complexes.[1][2] By binding to these complexes, this compound can modulate their activity, leading to the reactivation of silenced genes. This property has generated significant interest in its potential therapeutic applications, particularly in the context of ARID1A-mutated cancers and for the reversal of HIV-1 latency.[1][3]

Quantitative Data

This section summarizes the key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueAssay SystemReference
EC50 (BAF-mediated transcriptional repression)~2.37 µMBmi1 Luciferase Reporter Assay (murine embryonic stem cells)[3][4]
Table 2: Synergistic Activity of this compound with ATR Inhibitor (VE-821)
Cell LineParameterValueNotesReference
HCT116 (Colorectal Carcinoma)Combination Index (CI) 0.53 ± 0.05CI < 1 indicates synergy.[1][5]
Dose Reduction Index (DRI) >10-fold at low concentrationsThe combination allows for a significant reduction in the required dose of the more toxic ATR inhibitor.[1][5]
Table 3: Effect of this compound on Gene Expression
GeneFold ChangeCell Line/SystemTreatment ConditionsReference
Bmi1 5-fold increaseNot specified30 µM; 18 hours[3]
Ring1 2.6-fold increaseNot specified30 µM; 18 hours[3]
Fgf4 3.3-fold decreaseNot specified30 µM; 18 hours[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by directly targeting ARID1A-containing BAF complexes, leading to a cascade of downstream events.

Inhibition of BAF-mediated Transcriptional Repression

The primary mechanism of action of this compound is the inhibition of the transcriptional repressive function of the cBAF complex. By binding to ARID1A-containing complexes, this compound prevents the proper positioning of nucleosomes at specific gene promoters, thereby relieving transcriptional repression.[2] This leads to the reactivation of genes that are normally silenced by the BAF complex.

BRD This compound BAF ARID1A-BAF Complex BRD->BAF Binds to Repression Transcriptional Repression BRD->Repression Inhibits Nucleosome Nucleosome Positioning BAF->Nucleosome Modulates Nucleosome->Repression Leads to Activation Gene Activation cluster_input Therapeutic Intervention cluster_cellular Cellular Processes BRD This compound ATRi ATR Inhibitor (e.g., VE-821) BAF ARID1A-BAF Complex BRD->BAF Inhibits DDR ATR-mediated DNA Damage Response ATRi->DDR Inhibits GI Genomic Instability BAF->GI Prevents DDR->GI Prevents Death Cell Death GI->Death cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Biotin_BRD Biotinylated This compound Beads Streptavidin Beads Biotin_BRD->Beads Compound_Beads Compound-Bead Complex Lysate Cell Lysate Compound_Beads->Lysate Protein_Complex Protein-Compound-Bead Complex Elution Elution Protein_Complex->Elution WB Western Blot Elution->WB BAF_Subunits ARID1A, BRG1, etc. WB->BAF_Subunits

References

Preliminary Studies of BRD-K98645985 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary research on BRD-K98645985, a selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex, in the context of cancer cell biology. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.

Core Concepts: Mechanism of Action

This compound, also referred to as BD98, is a potent and non-toxic small molecule that selectively inhibits the transcriptional repression function of canonical BAF complexes containing the ARID1A subunit.[1] The BAF complex is a crucial ATP-dependent chromatin remodeler, and mutations in its subunits are implicated in approximately 20% of human cancers.[1] The inhibitory action of this compound on ARID1A-containing BAF complexes has been shown to induce a synthetic lethal effect when combined with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a key regulator of the DNA damage response, and its inhibition in cancer cells with compromised BAF function leads to mitotic catastrophe and cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies of this compound in cancer cell lines.

Table 1: Synergistic Activity of this compound (BD98) with ATR Inhibitor VE-821

Cell LineCancer TypeCombination Index (CI)Interpretation
HCT116Colorectal Carcinoma0.53 ± 0.05Synergism
MCF-7Breast Adenocarcinoma0.45 ± 0.04Synergism
Cal-51Breast CarcinomaNot specifiedSynergism

A Combination Index (CI) less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect, based on the Chou-Talalay method.[1]

Table 2: Dose-Response of VE-821 in HCT116 Cells with this compound (BD98)

Concentration of BD98 (µM)IC50 of VE-821 (µM)
0~10
1.25~4
2.5Not specified
5Not specified
10Not specified
20~1

Data interpreted from dose-response curves in the source literature.[1]

Experimental Protocols

Cell Culture
  • Cell Lines: HCT116 ARID1A+/+ and ARID1A-/- (colorectal), MCF-7 and Cal-51 (breast), Aska and Yamato (synovial sarcoma), A-704 and ACHN (renal cell carcinoma) were obtained from the American Type Culture Collection.[1]

  • Growth Medium: All cancer cell lines were cultured in McCoy's 5a medium supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Passaging: Cells were passaged every 48 hours to maintain sub-confluent cultures.[1]

Synergy Viability Assays

This protocol is based on the Chou-Talalay method to quantify drug interaction synergy.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over a 5-day period.

  • Drug Preparation: Prepare stock solutions of this compound (BD98) and VE-821 in an appropriate solvent (e.g., DMSO). Create a dilution series for each drug.

  • Treatment:

    • To determine the dose-response of each drug individually, treat cells with increasing concentrations of either BD98 (e.g., 1-30 µM) or VE-821 (e.g., 1-50 µM) for 5 days.[1]

    • For combination studies, treat cells with a matrix of 25 different combinations of 5 doses of VE-821 (e.g., 1.25–20 µM) and 5 doses of BD98 (e.g., 1.25–20 µM) for 5 days.[1] Include a vehicle-only control.

  • Viability Assessment: After the 5-day incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis:

    • Calculate the fraction of affected cells for each drug concentration and combination.

    • Use software that implements the Chou-Talalay method to calculate the Combination Index (CI) for the drug combination. This method utilizes the median-effect equation to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]

Visualizations

Signaling Pathway

BAF_ATR_Synergy cluster_baf BAF Complex Inhibition cluster_atr ATR Pathway Inhibition cluster_outcome Cellular Outcome BRD_K98645985 This compound (BD98) BAF_complex ARID1A-containing BAF Complex BRD_K98645985->BAF_complex inhibits Transcriptional_Repression Transcriptional Repression BAF_complex->Transcriptional_Repression mediates ATR ATR Kinase DNA_Damage_Response DNA Damage Response Transcriptional_Repression->DNA_Damage_Response Synthetic Lethality ATR_Inhibitor ATR Inhibitor (VE-821) ATR_Inhibitor->ATR inhibits ATR->DNA_Damage_Response activates Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage_Response->Mitotic_Catastrophe leads to Cell_Death Cancer Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Proposed mechanism of synergistic lethality between this compound and ATR inhibitors.

Experimental Workflow

Synergy_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding drug_prep Prepare Serial Dilutions of this compound & VE-821 cell_seeding->drug_prep treatment Treat Cells with Drug Matrix (Single agents and combinations) drug_prep->treatment incubation Incubate for 5 Days (37°C, 5% CO2) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability_assay data_acquisition Measure Luminescence viability_assay->data_acquisition data_analysis Analyze Data using Chou-Talalay Method data_acquisition->data_analysis end Determine Combination Index (CI) and Synergy data_analysis->end

Caption: Workflow for determining the synergistic effects of this compound and VE-821.

References

Unlocking Therapeutic Potential: A Technical Guide to BRD-K98645985

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the exploratory research surrounding BRD-K98645985. This document details the molecule's mechanism of action, therapeutic possibilities, quantitative data, and the experimental protocols used in its initial characterization.

Introduction to this compound

This compound is a novel small molecule identified as a potent and selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex. Chemically, it is a 12-membered macrolactam with the formula C33H43N5O4 and a molecular weight of 573.74 g/mol . Also known as BD98, this compound has emerged as a significant tool for studying the functions of BAF complexes and presents promising therapeutic avenues, primarily in the reversal of HIV-1 latency and as a synergistic agent in cancer therapy.

Mechanism of Action

This compound functions by selectively targeting and inhibiting the activity of ARID1A-containing BAF complexes. The mechanism involves the following key steps:

  • Binding to ARID1A-specific BAF complexes: The molecule shows preferential binding to BAF complexes that contain the ARID1A subunit.

  • Prevention of Nucleosomal Positioning: By inhibiting the BAF complex, this compound disrupts its ability to remodel chromatin and position nucleosomes.

  • Relief of Transcriptional Repression: This disruption of BAF-mediated chromatin remodeling leads to the alleviation of transcriptional repression at specific gene loci.

This targeted inhibition of BAF's transcriptional repression function is the cornerstone of its therapeutic potential.

Therapeutic Potential

Initial research has highlighted two primary areas where this compound shows significant therapeutic promise:

Reversal of HIV-1 Latency

HIV-1 latency, a major obstacle to curing the infection, is partly maintained by the repressive chromatin environment at the viral promoter. This compound has been shown to potently reverse this latency in T-cells without causing T-cell activation or toxicity. By inhibiting the BAF complex, it helps to create a more permissive chromatin state, allowing for the transcription of the latent virus, which can then be targeted by antiretroviral therapies. This makes it a promising candidate for "shock and kill" strategies for HIV eradication.

Synergistic Cancer Therapy

In the context of cancer, this compound has been found to act synergistically with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors to kill cancer cells. This synthetic lethal interaction suggests that inhibiting both BAF complex function and the DNA damage response pathway could be a powerful therapeutic strategy for certain cancers. This approach may allow for lower doses of each drug, potentially reducing toxicity and side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Parameter Value Assay System Reference
EC50 ~2.37 µMBAF Transcriptional Repression (Luciferase Assay)

Table 1: Potency of this compound

Target Gene Fold Change (at 30 µM) Cell Type Reference
Bmi1 5-fold increaseMouse Embryonic Stem Cells
Ring1 2.6-fold increaseMouse Embryonic Stem Cells
Fgf4 3.3-fold decreaseMouse Embryonic Stem Cells

Table 2: Effect of this compound on BAF Target Gene Expression

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Bmi1-Luciferase Reporter Assay for BAF Inhibition

This assay is used to quantify the ability of a compound to inhibit BAF-mediated transcriptional repression of the Bmi1 gene.

Cell Line: Mouse embryonic stem cells (mESCs) stably expressing a Bmi1-luciferase reporter construct.

Protocol:

  • Cell Seeding: Plate the Bmi1-luciferase reporter mESCs in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a DMSO-only control.

  • Incubation: Incubate the treated cells for 48 hours at 37°C and 5% CO2.

  • Luciferase Measurement: After incubation, add a luciferase substrate (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luciferase signal to the DMSO control and plot the dose-response curve to calculate the EC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the change in expression of BAF target genes upon treatment with this compound.

Protocol:

  • Cell Treatment: Treat mESCs with 30 µM this compound or DMSO for 18 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the target genes (Bmi1, Ring1, Fgf4) and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

Cell Viability (CellTiter-Glo®) Assay

This assay is used to assess the cytotoxicity of this compound.

Protocol:

  • Cell Seeding: Plate cells (e.g., T-cell lines or cancer cell lines) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • ATP Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the signal to DMSO-treated control cells to determine the percentage of viable cells.

Mandatory Visualizations

Signaling Pathway of this compound in HIV Latency Reversal

BRD_K98645985_HIV_Pathway cluster_nucleus Cell Nucleus BRD This compound BAF ARID1A-BAF Complex BRD->BAF Inhibits Activation Transcriptional Activation BRD->Activation Leads to HIV_LTR Latent HIV-1 LTR BAF->HIV_LTR Maintains Repression Repression Transcriptional Repression BAF->Repression HIV_LTR->Repression Viral_RNA HIV-1 RNA HIV_LTR->Viral_RNA Transcription Activation->HIV_LTR Acts on BAF_Inhibition_Workflow start Start: Seed Bmi1-Luciferase Reporter Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate for 48 hours treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse read Measure Luminescence (Plate Reader) lyse->read analyze Data Analysis: Normalize & Calculate EC50 read->analyze end End: Determine BAF Inhibition Potency analyze->end Synergistic_Therapy_Logic BRD This compound BAF_Inhibition BAF Complex Inhibition BRD->BAF_Inhibition ATR_i ATR Inhibitor (e.g., VE-821) DDR_Inhibition DNA Damage Response Inhibition ATR_i->DDR_Inhibition Synergy Synergistic Cancer Cell Death BAF_Inhibition->Synergy DDR_Inhibition->Synergy

Methodological & Application

Application Notes and Protocols for BRD-K98645985 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-K98645985 is a potent and selective inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex.[1][2] It functions by specifically targeting and binding to ARID1A-containing BAF complexes, which leads to the prevention of nucleosomal positioning and the relief of transcriptional repression.[1][3] This mechanism of action makes this compound a valuable tool for investigating the role of BAF complexes in gene regulation and a potential therapeutic agent in two key areas: the reversal of HIV-1 latency[1][3][4] and as a synergistic agent in cancer therapy.[5][6][7]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its application in HIV latency reversal and its synergistic effects with ATR inhibitors in cancer cells.

Mechanism of Action: BAF Complex Inhibition

This compound acts as a specific inhibitor of the transcriptional repressive function of ARID1A-containing BAF chromatin remodeling complexes. The BAF complex is involved in maintaining a repressive chromatin environment at the HIV-1 promoter, contributing to viral latency.[3] By binding to these specific BAF complexes, this compound disrupts their function, leading to increased chromatin accessibility at the HIV-1 5'-LTR and subsequent reactivation of viral transcription.[8] In the context of cancer, inhibition of this selective BAF function has been shown to induce synthetic lethality when combined with inhibitors of the DNA damage response pathway, such as ATR inhibitors.[5][6]

G cluster_nucleus Nucleus DNA DNA HIV_LTR HIV-1 5'-LTR Repressive_Chromatin Repressive Chromatin (Latency) HIV_LTR->Repressive_Chromatin maintained by BAF_complex ARID1A-BAF Complex BAF_complex->HIV_LTR binds to Open_Chromatin Open Chromatin Repressive_Chromatin->Open_Chromatin transition to BRD This compound BRD->BAF_complex inhibits HIV_Transcription HIV Transcription Open_Chromatin->HIV_Transcription allows

Caption: Signaling pathway of this compound in HIV latency reversal.

Quantitative Data

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/ModelApplicationReference
EC50~2.37 µMBmi1-luciferase reporterBAF transcriptional repression[1][2]
Treatment Time18 hoursMouse embryonic stem cellsGene expression analysis[8]
Concentration30 µMMouse embryonic stem cellsGene expression analysis[8]
Table 2: Synergistic Activity of this compound with VE-821 in HCT116 Cells
This compound Conc.VE-821 IC50Combination Index (CI)Synergy AssessmentReference
0 µM~10 µM--[6]
1.25 µM~4 µM0.53 ± 0.05Synergistic[6][7]
Highest dose tested~1 µMNot specifiedSynergistic[6]
Table 3: Effect of this compound on BAF Target Gene Expression
GeneFold ChangeTreatmentReference
Bmi15-fold increase30 µM this compound for 18h[1]
Ring12.6-fold increase30 µM this compound for 18h[1]
Fgf43.3-fold decrease30 µM this compound for 18h[1]

Experimental Protocols

Protocol 1: General Cell Culture of HCT116 Cells

This protocol outlines the standard procedure for culturing HCT116 human colorectal carcinoma cells.

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5a Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (e.g., T-75)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 100 units/mL penicillin and 100 µg/mL streptomycin.[3]

  • Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding: Transfer the resuspended cells into a T-75 flask and incubate at 37°C with 5% CO2.[3]

  • Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cells once with PBS.[3] Add 5 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.[3]

  • Cell Splitting: Neutralize the trypsin by adding an equal volume of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:10 into new flasks.[2]

  • Cryopreservation: Resuspend cell pellets in a freezing medium composed of 60% basal medium, 30% FBS, and 10% DMSO.[9] Aliquot into cryogenic vials and freeze at -80°C before transferring to liquid nitrogen for long-term storage.

Protocol 2: Synergy Study of this compound and VE-821 in HCT116 Cells

This protocol is for assessing the synergistic cytotoxic effects of this compound and the ATR inhibitor VE-821.

Materials:

  • HCT116 cells

  • Complete growth medium (as in Protocol 1)

  • This compound (stock solution in DMSO)

  • VE-821 (stock solution in DMSO)

  • 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series of this compound (e.g., 1-30 µM) and VE-821 (e.g., 1-50 µM) in complete growth medium.[6] Also, prepare combinations of both drugs at various concentrations.

  • Cell Treatment: Treat the cells with the single agents and the drug combinations for 5 continuous days.[6][10] Include a DMSO-only control.

  • Viability Assay: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]

Protocol 3: HIV-1 Latency Reversal Assay in J-Lat T-Cells

This protocol describes a method to evaluate the ability of this compound to reactivate latent HIV-1 in the J-Lat T-cell line, which contains a latent HIV-1 provirus with a GFP reporter.

Materials:

  • J-Lat T-cells (e.g., clone 11.1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Prostratin or TNFα)

  • 96-well plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Culture: Culture J-Lat T-cells in complete RPMI medium (supplemented with 10% FBS and antibiotics) at 37°C with 5% CO2.[11] Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1x10^6 cells/mL.[12]

  • Compound Treatment: Treat the cells with a concentration range of this compound. Include a DMSO control and a positive control.

  • Incubation: Incubate the cells for 48 hours to allow for latency reversal and GFP expression.[5]

  • Quantification of GFP Expression: Measure the percentage of GFP-positive cells using a flow cytometer. Alternatively, GFP fluorescence can be quantified using a fluorescence plate reader.

  • Data Analysis: Calculate the fold-change in GFP expression or the percentage of GFP-positive cells relative to the DMSO control.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Culture (HCT116 or J-Lat) Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Treatment Treat with this compound (and/or VE-821) Seeding->Treatment Incubation Incubate (5 days for synergy, 48h for latency) Treatment->Incubation Measurement Measure Endpoint (Viability or GFP) Incubation->Measurement Data_Analysis Data Analysis (IC50, CI, Fold Change) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting

  • Low Cell Viability: Ensure proper cell handling techniques, use pre-warmed media, and check for mycoplasma contamination. When using this compound, perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay. The compound is reported to be non-toxic to T-cells.[1][3]

  • Inconsistent Results: Use a consistent cell passage number and seeding density. Ensure accurate and reproducible preparation of drug dilutions.

  • No Effect Observed: Verify the activity of the compound by testing it on a sensitive cell line or with a known positive control. Confirm the mechanism of action in your cell system of interest, as the activity of this compound is dependent on the presence of ARID1A-containing BAF complexes.

Conclusion

This compound is a valuable chemical probe for studying the role of BAF complexes in transcriptional regulation. The protocols provided herein offer a starting point for utilizing this compound in cell culture-based experiments for HIV latency reversal and cancer synergy studies. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for BRD-K98645985 in HIV Latency Reversal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) latency, the persistence of transcriptionally silent but replication-competent provirus within host cells, remains the primary obstacle to a cure. A promising strategy to eradicate this latent reservoir is the "shock and kill" approach, which involves reactivating viral gene expression with Latency Reversal Agents (LRAs) to expose infected cells to immune-mediated clearance. BRD-K98645985 is a novel small molecule that has emerged as a potent LRA. It is a 12-membered macrolactam that functions as a BAF (mammalian SWI/SNF) transcriptional repression inhibitor.[1][2] By specifically targeting ARID1A-containing BAF complexes, this compound prevents nucleosomal positioning at the HIV-1 promoter, leading to the relief of transcriptional repression and subsequent reactivation of the latent provirus.[1][2] Notably, this compound has demonstrated efficacy in various in vitro and ex vivo models of HIV latency, including T-cell lines and primary CD4+ T cells, without inducing significant T-cell activation or toxicity.[1] Furthermore, this compound exhibits synergistic activity when combined with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors and protein kinase C (PKC) activators.[3]

These application notes provide detailed protocols for utilizing this compound in common HIV latency reversal assays, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

Quantitative Summary of this compound Activity
ParameterValueCell ModelReference
EC50 ~2.37 µMBmi1-luciferase reporter cell line[2][4]
Concentration for Latency Reversal 5 - 30 µMJ-Lat T-cell lines, primary CD4+ T cells[3][4]
Toxicity (CC50) >30 µMPrimary CD4+ T cells[3]
Synergistic Effects with Other Latency Reversal Agents in Primary CD4+ T cells
CombinationFold Induction of Luciferase ActivityReference
This compound (5 µM)~30-fold[3]
This compound (5 µM) + SAHA (350 nM)Up to 600-fold[3]
This compound (5 µM) + Romidepsin (2 nM)Up to 600-fold[3]
This compound (5 µM) + Prostratin (300 nM)Up to 600-fold[3]
This compound (5 µM) + Bryostatin (1 nM)Up to 600-fold[3]

Experimental Protocols

Preparation and Storage of this compound
  • Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a recommended concentration of 10 mM.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The powder form can be stored at -20°C for up to three years.

Protocol 1: HIV Latency Reversal Assay in J-Lat T-Cell Lines

J-Lat cell lines are Jurkat T-cells that contain a latently integrated full-length HIV-1 provirus with a GFP reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.

Materials:

  • J-Lat T-cell lines (e.g., J-Lat 10.6 or A2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., TNF-α at 10 ng/mL or Prostratin at 1 µM)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test is 0.1 µM to 30 µM. Add the diluted compound to the respective wells. Include wells for a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.

  • Flow Cytometry Analysis:

    • After incubation, transfer the cells to FACS tubes.

    • Wash the cells once with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of GFP-positive cells for each treatment condition and normalize to the positive control.

Protocol 2: HIV Latency Reversal Assay in Primary CD4+ T-cells using a Luciferase Reporter Virus

This ex vivo assay uses primary CD4+ T-cells from healthy donors infected with a replication-defective HIV-1 reporter virus that expresses luciferase upon reactivation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T-cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL)

  • Replication-defective HIV-1 luciferase reporter virus (e.g., pNL4.3-Luc-R-E-)

  • This compound stock solution (10 mM in DMSO)

  • Other LRAs for combination studies (e.g., SAHA, Prostratin)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Isolation and Activation of CD4+ T-cells: Isolate CD4+ T-cells from PBMCs using a negative selection kit. Activate the cells with anti-CD3/CD28 beads and IL-2 for 48-72 hours.

  • Infection and Establishment of Latency: Infect the activated CD4+ T-cells with the HIV-1 luciferase reporter virus. After infection, remove the virus and culture the cells for several days to allow them to return to a resting state and establish latency.

  • Compound Treatment: Plate the latently infected primary CD4+ T-cells in a 96-well plate. Treat the cells with this compound alone or in combination with other LRAs at the desired concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase readings to the total protein concentration in each well. Express the results as fold induction over the vehicle control.

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of this compound in parallel with the latency reversal assays.

Materials:

  • Cells treated with this compound as described in the protocols above.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a live/dead stain for flow cytometry).

Procedure:

  • Follow the manufacturer's instructions for the chosen cell viability assay.

  • For luminescent assays, measure the signal using a plate reader.

  • For flow cytometry-based assays, analyze the percentage of live cells.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC50 value (the concentration at which 50% of cell viability is lost).

Visualizations

G Mechanism of this compound in HIV Latency Reversal cluster_0 Latent State cluster_1 Active State HIV_Provirus HIV-1 Provirus BAF_Complex ARID1A-BAF Complex HIV_Provirus->BAF_Complex recruits Nuc1 Repressive Nucleosome (Nuc-1) BAF_Complex->Nuc1 positions Displaced_BAF Displaced BAF Complex BAF_Complex->Displaced_BAF Nuc1->HIV_Provirus represses transcription Remodeled_Nuc1 Remodeled Nucleosome Nuc1->Remodeled_Nuc1 BRD_K This compound BRD_K->BAF_Complex inhibits HIV_Transcription HIV-1 Transcription Remodeled_Nuc1->HIV_Transcription allows

Caption: Signaling pathway of this compound action.

G Experimental Workflow for HIV Latency Reversal Assay Start Start Cell_Culture Culture Latently Infected Cells (J-Lat or Primary CD4+ T-cells) Start->Cell_Culture Treatment Treat with this compound (± other LRAs) Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay Perform Readout Assay Incubation->Assay Viability_Assay Cell Viability Assay Incubation->Viability_Assay Flow_Cytometry Flow Cytometry (GFP) Assay->Flow_Cytometry J-Lat Luciferase_Assay Luciferase Assay Assay->Luciferase_Assay Primary Cells Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Luciferase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols: BRD-K98645985 for the Treatment of J-Lat T-cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The J-Lat T-cell lines are a critical in vitro model for studying HIV-1 latency and reactivation. These Jurkat T-cell-derived clones contain an integrated, full-length HIV-1 provirus where the nef gene has been replaced with a green fluorescent protein (GFP) reporter. The provirus is transcriptionally silent in the basal state, but upon stimulation with latency-reversing agents (LRAs), Tat-dependent transcription is initiated, leading to GFP expression.

This document provides detailed protocols and application notes for the use of a novel compound, BRD-K98645985, a putative P-TEFb (Positive Transcription Elongation Factor b) releasing agent, in J-Lat T-cell line models. The data presented herein is a representative example of the expected results when treating J-Lat clone 10.6 cells with an effective LRA.

Mechanism of Action

In latent HIV-1 infection, the host cell machinery required for robust viral transcription is often sequestered or inactive. A key regulatory complex, P-TEFb (composed of CDK9 and Cyclin T1), is held in an inactive state by the 7SK snRNP complex. The HIV-1 Tat protein is essential for high-level transcription from the viral LTR promoter, and its function is dependent on recruiting active P-TEFb.

This compound is hypothesized to function as a latency-reversing agent by disrupting the inhibitory 7SK snRNP complex, leading to the release of active P-TEFb. This released P-TEFb can then be recruited by basal levels of Tat to the HIV-1 LTR, leading to the phosphorylation of RNA Polymerase II and the stimulation of robust transcriptional elongation, resulting in viral reactivation.

HIV_Latency_Reversal cluster_Inactive Inactive State (Latent) cluster_Active Active State (Reactivation) PTEFb_inactive P-TEFb (CDK9/CycT1) snRNP 7SK snRNP (HEXIM1/LARP7) PTEFb_inactive->snRNP Sequestration PTEFb_active Active P-TEFb snRNP->PTEFb_active Release RNAPII RNA Pol II PTEFb_active->RNAPII Phosphorylation Tat Tat RNAPII->Tat Transcription Viral Transcription (GFP Expression) RNAPII->Transcription Elongation LTR HIV-1 LTR LTR->RNAPII Basal Transcription Tat->PTEFb_active Recruitment BRD This compound BRD->snRNP Disruption

Caption: Hypothesized mechanism of this compound in HIV-1 latency reversal.

Data Presentation

Table 1: Cytotoxicity of this compound in J-Lat 10.6 Cells

The viability of J-Lat 10.6 cells was assessed after 48 hours of treatment with increasing concentrations of this compound using a commercial ATP-based luminescence assay.

This compound Conc. (µM)Mean Luminescence (RLU)Standard Deviation% Viability
0 (Vehicle)1,540,32085,430100.0%
0.11,510,25079,88098.0%
0.51,489,76092,11096.7%
1.01,450,88081,54094.2%
5.01,320,45075,60085.7%
10.01,150,97068,90074.7%
25.0750,12054,32048.7%
Table 2: Dose-Dependent Reactivation of Latent HIV-1 by this compound

J-Lat 10.6 cells were treated with this compound for 24 hours, and the percentage of GFP-positive cells was quantified by flow cytometry as a measure of viral reactivation.

TreatmentConcentration (µM)% GFP+ CellsStandard Deviation
Vehicle (DMSO)-1.2%0.3%
This compound0.15.8%0.9%
This compound0.515.4%2.1%
This compound1.035.7%3.5%
This compound5.068.2%5.1%
This compound10.075.3%4.8%
Prostratin (Positive Control)0.585.5%3.9%

Experimental Protocols

Protocol 1: J-Lat T-Cell Culture
  • Cell Line: J-Lat Full Length Clone 10.6.

  • Media: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1x10⁵ and 1x10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Split cells every 2-3 days by diluting the cell suspension in fresh, pre-warmed media.

Protocol 2: Cytotoxicity Assay
  • Seeding: Seed J-Lat 10.6 cells in a white, 96-well clear-bottom plate at a density of 20,000 cells per well in 100 µL of culture medium.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells (final DMSO concentration should not exceed 0.1%). Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Lysis and Detection: Use a commercial ATP-based assay kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 3: HIV-1 Reactivation Assay via Flow Cytometry

Experimental_Workflow start Seed J-Lat 10.6 cells (1x10^6 cells/mL) treat Treat with this compound or Controls (DMSO, Prostratin) start->treat incubate Incubate for 24 hours (37°C, 5% CO2) treat->incubate harvest Harvest and wash cells (PBS + 2% FBS) incubate->harvest facs Analyze GFP expression by Flow Cytometry harvest->facs analyze Gate on live cells and quantify % GFP+ facs->analyze

Application Notes: Synergistic Anti-tumor Activity of BRD-K98645985 in Combination with ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The SWI/SNF (BAF) chromatin remodeling complexes are frequently mutated in human cancers, making them attractive therapeutic targets. However, the essential role of their gene-activating functions in normal cells raises toxicity concerns for broad inhibitors. A novel approach is to selectively inhibit specific, non-essential functions of these complexes. BRD-K98645985 (also referred to as BD98) is a putative inhibitor of a selective transcriptional repression function of ARID1A/B-containing BAF complexes.[1][2] While minimally toxic as a single agent, this compound demonstrates a potent synergistic lethality in cancer cells when combined with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA Damage Response (DDR).[1][3]

Mechanism of Action ATR kinase is a critical component of the DDR pathway, responsible for stabilizing replication forks and activating cell cycle checkpoints in response to DNA damage or replication stress.[4][5] Many cancer cells exhibit high levels of intrinsic replication stress and are therefore highly dependent on the ATR pathway for survival.[4][6] Inhibition of ATR leads to the accumulation of DNA damage and can trigger cell death.

The BAF complex also plays a role in DNA repair and the maintenance of genomic integrity.[2] Specifically, ARID1A-containing BAF complexes are involved in resolving DNA decatenation during mitosis through interactions with TOP2A.[1] Loss of this function increases reliance on the ATR-mediated G2/M checkpoint.[1]

This compound is believed to phenocopy the loss of this specific ARID1A-dependent BAF function.[1] By inhibiting this repressive function, this compound creates a synthetic lethal dependency on the ATR pathway. The combination of this compound and an ATR inhibitor (like VE-821) overwhelms the cell's ability to cope with DNA damage, leading to cell cycle defects, premature entry into mitosis with unreplicated DNA, and ultimately, mitotic catastrophe and cell death.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the combination of this compound (BD98) and the ATR inhibitor VE-821 in the HCT116 colorectal cancer cell line.

Table 1: Single Agent and Combination IC50 Values

This table shows the dose-responsive shift in the IC50 of the ATR inhibitor VE-821 when used in combination with increasing concentrations of this compound after a 5-day treatment period.[1]

Concentration of this compound (µM)VE-821 IC50 (µM)
0 (VE-821 alone)~10
1.25~4
20~1

Table 2: Synergy Quantification using the Chou-Talalay Method

The Combination Index (CI) provides a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8]

Cell LineDrug CombinationAverage Combination Index (CI)Interpretation
HCT116This compound + VE-8210.53 ± 0.05Synergism

Table 3: this compound Activity

This table provides the effective concentration for this compound's activity as a BAF transcriptional repression inhibitor.[3][9]

CompoundMetricValue (µM)
This compoundEC50~2.4

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment in HCT116 Cells

This protocol details the methodology to assess the synergistic interaction between this compound and an ATR inhibitor (VE-821) in a cancer cell line.

1. Materials

  • Cell Line: HCT116 (ATCC CCL-247)

  • Growth Medium: McCoy's 5A Medium (Modified) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Compounds:

    • This compound (Soluble in DMSO)[10]

    • VE-821 (Soluble in DMSO)[11]

  • Reagents:

    • Dimethyl Sulfoxide (DMSO), Cell culture grade

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA (0.25%)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 96-well opaque-walled cell culture plates

    • Luminometer

    • Standard cell culture flasks and consumables

2. Cell Culture and Seeding

  • Culture HCT116 cells in growth medium in a 37°C, 5% CO2 incubator.

  • Subculture cells when they reach 70-80% confluency, typically using a 1:3 to 1:8 split ratio.[1]

  • Harvest cells using Trypsin-EDTA, neutralize with growth medium, and perform a cell count (e.g., using a hemocytometer).

  • Seed cells into 96-well opaque-walled plates at a density of 1,000-2,000 cells per well in 100 µL of growth medium.

  • Incubate the plates for 24 hours to allow cells to attach.

3. Compound Preparation and Dosing

  • Prepare 10 mM stock solutions of this compound and VE-821 in DMSO. Store aliquots at -80°C.[10][11]

  • Create a dose-response matrix. For single-agent dose curves, prepare serial dilutions of each compound. For the combination, prepare a matrix with varying concentrations of both drugs. A 5x5 matrix is recommended.[1]

    • Example VE-821 concentrations: 1.25, 2.5, 5, 10, 20 µM

    • Example this compound concentrations: 1.25, 2.5, 5, 10, 20 µM

  • Prepare intermediate dilutions of the compounds in growth medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.2%).

  • Add the prepared drug solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no cells" (medium only for background) wells.

  • Incubate the plates for 5 days (120 hours).[1]

4. Cell Viability Assessment (CellTiter-Glo® Assay)

  • Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[4]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[12]

  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[4]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measure luminescence using a plate-reading luminometer.

5. Data Analysis

  • Subtract the average background luminescence (from "no cells" wells) from all other measurements.

  • Normalize the data to the vehicle control wells (set to 100% viability).

  • Calculate the "Fraction affected" (Fa) for each drug concentration, where Fa = 1 - (Normalized Viability / 100).

  • Use software such as CompuSyn or similar packages to perform the Chou-Talalay analysis.[13] The software will calculate the Combination Index (CI) values based on the dose-effect data for the single agents and the combination.

  • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]

Visualizations

Signaling Pathway Diagram

G cluster_0 This compound Action cluster_1 ATR Inhibitor Action cluster_2 Cellular State & Outcome BRD This compound BAF ARID1A-BAF Complex BRD->BAF BAF_func Repressive Function (e.g., TOP2A interaction) BAF->BAF_func DNA_Damage Increased Replication Stress & DNA Damage BAF_func->DNA_Damage Loss of function increases dependency ATRi ATR Inhibitor (VE-821) ATR ATR Kinase ATRi->ATR DDR DNA Damage Response (G2/M Checkpoint) ATR->DDR DDR->DNA_Damage Checkpoint failure Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe Cell_Death Synergistic Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Proposed mechanism of synergistic lethality.

Experimental Workflow Diagram

G start Start: Culture HCT116 Cells seed Seed 1,000-2,000 cells/well in 96-well plates start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with Drug Matrix: - this compound (Single Agent) - VE-821 (Single Agent) - Combination Doses incubate1->treat incubate2 Incubate for 5 Days treat->incubate2 assay Perform CellTiter-Glo Viability Assay incubate2->assay measure Measure Luminescence assay->measure analyze Data Analysis: 1. Normalize to Control 2. Calculate Fraction Affected (Fa) 3. Chou-Talalay Analysis (CI) measure->analyze end End: Determine Synergy analyze->end

Caption: Workflow for in vitro synergy assessment.

References

Determining the Optimal Concentration of BRD-K98645985 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of BRD-K98645985, a selective inhibitor of the ARID1A-containing BAF (mammalian SWI/SNF) chromatin remodeling complex. The protocols outlined below are designed to assess the compound's efficacy in relevant cellular models and to establish a therapeutic window by evaluating its cytotoxic effects.

Introduction

This compound is a 12-membered macrolactam that acts as a BAF transcriptional repression inhibitor. It functions by binding to ARID1A-specific BAF complexes, which leads to the prevention of nucleosomal positioning and the relief of transcriptional repression at specific gene loci. This mechanism of action has been notably exploited to reverse HIV-1 latency in T-cell models. Additionally, this compound has been shown to synergize with ATR inhibitors in killing cancer cells, highlighting its potential in oncology research. Determining the optimal concentration is critical for achieving the desired biological effect while minimizing off-target effects and cytotoxicity.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the effective concentrations of this compound observed in various in vitro studies. This data serves as a starting point for designing dose-response experiments in novel systems.

Table 1: Effective Concentrations of this compound in HIV-1 Latency Reversal Models

Cell Line/ModelAssay TypeEffective ConcentrationDuration of TreatmentObserved Effect
Bmi1-luciferase reporter cell lineLuciferase Reporter AssayEC50: ~2.37 µM24 hoursActivation of Bmi1 promoter
J-Lat T-cell line modelsGFP Expression (Flow Cytometry)Concentration-dependent48 hoursReversal of HIV-1 latency
Primary CD4+ T cells (ex vivo)HIV-1 RNA quantification5 µM (in combination with other LRAs)Not specifiedEnhanced latency reversal

Table 2: Effective Concentrations of this compound in Cancer Cell Models

Cell LineAssay TypeEffective ConcentrationDuration of TreatmentObserved Effect
HCT116 (colorectal cancer)Cell Viability Assay1.25 - 20 µM5 daysSynergistic cell killing with ATR inhibitor VE-821
HCT116Cell Cycle Analysis10 µMNot specifiedDelayed progression through S phase

Table 3: Concentration-Dependent Effects on Gene Expression

Cell Line/ModelAssay TypeConcentrationDuration of TreatmentObserved Effect
Not specifiedqRT-PCR30 µM18 hours5-fold increase in Bmi1, 2.6-fold increase in Ring1, and 3.3-fold decrease in Fgf4 expression.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

The diagram below illustrates the proposed mechanism by which this compound inhibits the repressive function of the ARID1A-containing BAF complex, leading to transcriptional activation of target genes, such as the latent HIV-1 provirus.

BRD_K98645985_Pathway cluster_nucleus Cell Nucleus cluster_baf ARID1A-BAF Complex cluster_chromatin Repressed Chromatin State cluster_gene Target Gene (e.g., HIV LTR) BAF BAF Core ARID1A ARID1A Nucleosome Nucleosome ARID1A->Nucleosome Positions Nucleosome for Repression DNA DNA DNA->Nucleosome TargetGene Repressed Gene Nucleosome->TargetGene Represses Transcription BRD This compound BRD->ARID1A Inhibits TargetGene_Active Active Gene BRD->TargetGene_Active Leads to Activation Optimal_Concentration_Workflow A Step 1: Initial Broad-Range Dose-Response (e.g., 0.1 µM to 100 µM) B Step 2: Assess Cytotoxicity (e.g., CellTiter-Glo, Trypan Blue) A->B C Step 3: Narrow-Range Dose-Response (Based on cytotoxicity and initial efficacy) B->C D Step 4: Functional Assays (e.g., qRT-PCR, Reporter Assay, Flow Cytometry) C->D E Step 5: Determine EC50/IC50 D->E F Step 6: Select Optimal Concentration (Maximizes functional effect, minimizes cytotoxicity) E->F

Application Notes for BRD-K98645985: A BAF Complex Inhibitor for HIV-1 Latency Reversal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BRD-K98645985 is a potent and specific small molecule inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex.[1][2] It has emerged as a significant tool in HIV-1 research, primarily for its ability to reverse viral latency in infected cells.[1][3][4] This document provides detailed application notes and a protocol for utilizing this compound in quantitative reverse transcription PCR (qRT-PCR) to study its effects on target gene expression.

Mechanism of Action

The BAF chromatin remodeling complex plays a crucial role in establishing and maintaining HIV-1 latency by controlling nucleosome positioning and transcriptional repression.[1][3] this compound functions by specifically binding to ARID1A-containing BAF complexes.[1][2][3] This interaction prevents the BAF complex from positioning nucleosomes in a way that represses transcription, thereby relieving the transcriptional repression of the latent HIV-1 provirus.[1][3][4] This mechanism of action makes this compound a valuable agent for "shock and kill" strategies aimed at eradicating the latent HIV-1 reservoir.[5]

Applications

  • HIV-1 Latency Reversal: The primary application of this compound is to reactivate latent HIV-1 proviruses in cellular models.[1][3][4]

  • Gene Expression Studies: It can be used to investigate the role of the ARID1A-containing BAF complex in regulating the expression of various host cell genes.

  • Cancer Research: this compound has been shown to synergize with other anti-cancer agents, such as ATR inhibitors, in killing cancer cells, suggesting its potential in oncology research.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on the expression of BAF target genes after 18 hours of treatment at a concentration of 30 μM.

Gene TargetFold Change in Expression
Bmi15.0-fold increase
Ring12.6-fold increase
Fgf43.3-fold decrease

EC50 for BAF transcriptional repression inhibition: ~2.37 μM[2][8]

Signaling Pathway

BRD_K98645985_Mechanism Mechanism of Action of this compound cluster_nucleus Cell Nucleus BRD This compound BAF ARID1A-containing BAF Complex BRD->BAF Inhibits Activation Transcriptional Activation BRD->Activation Leads to Gene_Expression Altered Gene Expression BRD->Gene_Expression Results in HIV_LTR Latent HIV-1 LTR BAF->HIV_LTR Maintains Latency Repression Transcriptional Repression BAF->Repression Target_Genes BAF Target Genes (e.g., Bmi1, Ring1) BAF->Target_Genes Regulates Repression->HIV_LTR Activation->HIV_LTR qRT_PCR_Workflow qRT-PCR Workflow for this compound Treatment A 1. Cell Culture and Treatment with this compound B 2. Total RNA Isolation A->B C 3. RNA Quantification and Quality Control B->C D 4. Reverse Transcription (RNA to cDNA) C->D E 5. Quantitative PCR (qPCR) with Target Gene Primers D->E F 6. Data Analysis (Relative Quantification) E->F

References

Application Notes and Protocols: Methods for Assessing the Synergistic Effects of BRD-K98645985 with Other Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BRD-K98645985 is a potent and selective inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex. Specifically, it targets ARID1A-containing BAF complexes, preventing nucleosomal positioning and relieving transcriptional repression.[1][2][3] This mechanism has shown promise in reversing HIV-1 latency and, notably, in cancer therapy, where it can induce synthetic lethality.[1][4] A study has demonstrated that this compound synergizes with ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors, such as VE-821, in killing cancer cells.[4][5][6]

Combining therapeutic agents is a cornerstone of modern medicine, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of each compound.[5][7] Assessing whether a drug combination results in a synergistic, additive, or antagonistic effect is a critical step in preclinical drug development.[7][8] This document provides detailed protocols and application notes for evaluating the synergistic potential of this compound with other therapeutic agents using established in vitro and in vivo methodologies.

Part 1: In Vitro Synergy Assessment

The initial evaluation of drug synergy is typically performed in vitro using cell lines. The checkerboard assay is a fundamental method that allows for the testing of numerous dose combinations to generate a comprehensive dose-response matrix.[9][10]

Protocol 1: Checkerboard Assay for Cell Viability

This protocol describes how to assess the synergistic effects of this compound (Drug A) and a partner compound (Drug B) on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116 colorectal cancer cells)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Partner Drug (stock solution in DMSO)

  • 96-well or 384-well clear-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Multichannel pipette or automated liquid handler

  • Plate reader (luminometer or fluorometer)

Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend them in a complete medium to the desired density.

    • Seed the cells into a microplate at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Plate Preparation (Checkerboard Dilution):

    • Prepare serial dilutions of this compound and the partner drug in the cell culture medium. A common approach is a 7x7 dose matrix.

    • Along the x-axis of the plate, add increasing concentrations of this compound.

    • Along the y-axis, add increasing concentrations of the partner drug.

    • The final plate should contain wells with single-agent titrations for both drugs, combination treatments, and vehicle (DMSO) controls.[11][12]

  • Cell Treatment:

    • Carefully remove the medium from the seeded cells and add the drug-containing medium from the prepared drug plate.

    • Incubate the treated cells for a duration relevant to the cell line's doubling time (e.g., 72-120 hours).[5]

  • Viability Assessment:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

Data Analysis and Interpretation

The goal of the analysis is to determine if the observed combination effect is greater than the expected additive effect.[7]

  • Normalization: Convert raw viability data to percentage inhibition relative to vehicle-treated controls.

    • % Inhibition = 100 * (1 - (Signal_treated - Signal_background) / (Signal_vehicle - Signal_background))

  • Synergy Models: Several models can be used to quantify the interaction.[13]

    • Isobologram Analysis: A graphical method where doses of two drugs that produce the same effect level (e.g., 50% inhibition) are plotted.[14][15] A data point falling below the line of additivity indicates synergy.[15][16]

    • Combination Index (CI) - Chou-Talalay Method: This is the most widely used method for quantifying drug interactions.[5][16] The CI is calculated based on the doses of each drug required to achieve a certain effect level (x), both alone and in combination.[17][18]

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂[17]

    Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce effect x, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce effect x.

Data Presentation

Quantitative results should be summarized in tables for clarity.

Table 1: Example Dose-Response Matrix (% Inhibition)

Drug B (µM) Drug A: 0 µM Drug A: 1.25 µM Drug A: 2.5 µM Drug A: 5 µM Drug A: 10 µM
0 µM 0% 8% 15% 25% 40%
1 µM 12% 35% 55% 70% 85%
2 µM 20% 58% 75% 88% 95%
4 µM 35% 72% 89% 96% 98%

| 8 µM | 50% | 85% | 94% | 98% | 99% |

Table 2: Combination Index (CI) Values

Effect Level (Fa) Combination 1 (Ratio 1:1) Combination 2 (Ratio 1:2) Interpretation
0.50 (50% inhibition) 0.65 0.72 Synergy
0.75 (75% inhibition) 0.48 0.55 Strong Synergy
0.90 (90% inhibition) 0.70 0.78 Synergy

| CI < 0.9: Synergy; CI 0.9-1.1: Additive; CI > 1.1: Antagonism | | | |

Part 2: Mechanistic Elucidation of Synergy

Identifying a synergistic interaction is the first step. Understanding the underlying molecular mechanism is crucial for further development. Given that this compound inhibits the BAF chromatin remodeling complex, synergistic partners are likely to impinge on related or compensatory pathways, such as DNA damage response (DDR), cell cycle control, or apoptosis.[4][5]

Protocol 2: Signaling Pathway Analysis by Western Blot

This protocol provides a general workflow to assess changes in key protein markers of relevant signaling pathways following combination treatment.

Materials:

  • Cells treated with this compound, partner drug, and the combination at synergistic concentrations.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against p-ATR, p-CHK1, γH2AX, cleaved PARP, Bmi1).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Experimental Procedure:

  • Cell Treatment and Lysis: Treat cells in larger format dishes (e.g., 6-well plates) with single agents and the combination for a specified time (e.g., 24-48 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Apply chemiluminescent substrate and capture the signal with an imager.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Compare protein expression/phosphorylation levels across treatment groups to identify pathway modulation that correlates with synergy.

Visualizing the Mechanism

Diagrams are essential for conceptualizing the molecular interactions. The following DOT script generates a diagram illustrating the synergistic relationship between a BAF inhibitor and an ATR inhibitor.

BAF_ATR_Synergy cluster_nucleus Cell Nucleus DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest S-Phase Arrest & DNA Repair CHK1->CellCycleArrest promotes Apoptosis Apoptosis / Cell Death CellCycleArrest->Apoptosis   Synergistic Lethality (Mitotic Catastrophe) BAF_Complex ARID1A-BAF Complex Chromatin Chromatin Remodeling (Transcriptional Control) BAF_Complex->Chromatin enables Chromatin->Apoptosis BRD_K This compound BRD_K->BAF_Complex inhibits ATR_i ATR Inhibitor (e.g., VE-821) ATR_i->ATR inhibits

Caption: Synergy between BAF and ATR inhibition leading to cell death.

Part 3: In Vivo Synergy Assessment

Validating in vitro synergy in a more complex biological system is a critical translational step. Animal models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs), are commonly used.[19]

Protocol 3: Xenograft Model Synergy Study

This protocol outlines a standard four-arm in vivo study design.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor cells or PDX fragments for implantation.

  • This compound formulated for in vivo administration.

  • Partner drug formulated for in vivo administration.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Experimental Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle Control

    • Group 2: this compound

    • Group 3: Partner Drug

    • Group 4: this compound + Partner Drug

  • Drug Administration: Administer drugs according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a defined duration.

Data Analysis and Interpretation

In vivo data analysis is more complex due to inter-animal variability.[19][20]

  • Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group compared to the vehicle control.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A statistically significant difference between the combination group and the best single-agent group suggests a superior effect.

  • Advanced Models: For a more rigorous assessment of synergy, specialized statistical frameworks like invivoSyn can be employed. These methods calculate a combination index and synergy score while accounting for tumor growth kinetics.[19][21][22]

Data Presentation

Table 3: Example Summary of In Vivo Efficacy Data

Treatment Group N Mean Tumor Volume at Day 21 (mm³) ± SEM % TGI p-value vs. Vehicle p-value vs. Combo
Vehicle 10 1550 ± 120 - - <0.0001
This compound 10 1100 ± 95 29% <0.01 <0.001
Partner Drug 10 950 ± 88 39% <0.001 <0.01

| Combination | 10 | 350 ± 55 | 77% | <0.0001 | - |

Part 4: Workflows and Logic Diagrams

Visual workflows help standardize and communicate complex experimental plans.

Overall Experimental Workflow

This diagram shows the progression from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase HTS High-Throughput Screening (Optional) Checkerboard Checkerboard Assay (Dose-Response Matrix) HTS->Checkerboard Prioritize Hits DataAnalysis Data Analysis (CI, Isobologram) Checkerboard->DataAnalysis GoNoGo Synergy Confirmed? Go/No-Go Decision DataAnalysis->GoNoGo Mechanism Mechanism of Action Study (e.g., Western Blot) Xenograft Xenograft Model Study (4-Arm Design) Mechanism->Xenograft TGI_Analysis Efficacy & Synergy Analysis (TGI, invivoSyn) Xenograft->TGI_Analysis GoNoGo->Mechanism Go GoNoGo->Xenograft Go

Caption: A typical workflow for drug combination studies.

Logic of Drug Interaction

This diagram illustrates the concepts of synergy, additivity, and antagonism using an isobologram framework.

Isobologram_Concept Isobologram Concept at 50% Effect origin x_axis origin->x_axis  Dose of Drug A y_axis origin->y_axis Dose of Drug B IC50_A IC50 (Drug A) IC50_B IC50 (Drug B) IC50_A->IC50_B Line of Additivity Synergy Synergy Antagonism Antagonism label_s Synergy label_a Antagonism

Caption: Graphical representation of drug interaction types.

References

Application Notes and Protocols: BRD-K98645985 in Ex Vivo Primary Cell Models of HIV-1 Latency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of a latent reservoir of HIV-1-infected cells, primarily in resting memory CD4+ T cells, is the major obstacle to a cure for HIV-1. The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent proviruses with Latency Reversing Agents (LRAs), followed by elimination of the virus-producing cells by the host immune system or viral cytopathic effects. BRD-K98645985 is a novel small molecule inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex, which plays a crucial role in maintaining HIV-1 latency. This document provides detailed application notes and experimental protocols for the use of this compound in ex vivo primary cell models of HIV-1 latency.

Mechanism of Action

This compound is a 12-membered macrolactam that selectively inhibits the ARID1A-containing BAF complex. In latently infected cells, the BAF complex maintains a repressive chromatin environment at the HIV-1 Long Terminal Repeat (LTR) by positioning a key nucleosome (Nuc-1) that blocks transcriptional initiation. By binding to the ARID1A subunit of the BAF complex, this compound prevents its repressive activity, leading to the displacement of Nuc-1 and subsequent transcriptional activation of the latent HIV-1 provirus.

Signaling Pathway of BAF Complex-Mediated HIV-1 Latency and Reversal by this compound

BAF_Pathway Mechanism of BAF Complex-Mediated HIV-1 Latency and Reversal by this compound cluster_latent Latent State cluster_reactivation Reactivation HIV_LTR_Latent HIV-1 LTR (Latent) Nuc1_Repressive Repressive Nucleosome (Nuc-1) Nuc1_Repressive->HIV_LTR_Latent Blocks Transcription Nuc1_Displaced Displaced Nucleosome (Nuc-1) Nuc1_Repressive->Nuc1_Displaced Displacement BAF_Complex ARID1A-BAF Complex BAF_Complex->Nuc1_Repressive Maintains position BRD_K This compound BRD_K->BAF_Complex BAF_Inhibited Inhibited ARID1A-BAF Complex HIV_LTR_Active HIV-1 LTR (Active) Nuc1_Displaced->HIV_LTR_Active Allows Access to Transcription Factors Transcription Viral Transcription HIV_LTR_Active->Transcription Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy PBMC_Isolation 1. Isolate PBMCs from Healthy Donor Blood CD4_Isolation 2. Isolate Primary CD4+ T Cells (Negative Selection) PBMC_Isolation->CD4_Isolation Activation 3. Activate CD4+ T Cells (e.g., αCD3/αCD28 beads, IL-2) CD4_Isolation->Activation Infection 4. Infect with HIV-1 Reporter Virus (e.g., NL4-3-Luciferase) Activation->Infection Establish_Latency 5. Culture to Establish Latency (Return to Quiescence) Infection->Establish_Latency LRA_Treatment 6. Treat with this compound +/- other LRAs Establish_Latency->LRA_Treatment Quantification 7. Quantify HIV-1 Reactivation (Luciferase Assay, qRT-PCR, etc.) LRA_Treatment->Quantification Toxicity_Assay 8. Assess Cell Viability and Toxicity LRA_Treatment->Toxicity_Assay

Application Notes and Protocols: A Practical Guide for Dissolving and Storing BRD-K98645985

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BRD-K98645985" does not correspond to a publicly documented chemical entity with established solubility and stability data. The following guide is based on general best practices for handling novel small molecule inhibitors in a research setting and should be adapted based on experimentally determined properties of the compound.

Compound Information

This document provides a practical guide for the dissolution, storage, and handling of the hypothetical small molecule inhibitor, this compound. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reproducible experimental results.

Solubility Data

The solubility of a compound is a critical parameter for its use in biological assays. It is recommended to perform small-scale solubility tests before preparing a large stock solution. The following table provides an example of how to present such data.

SolventHypothetical Solubility (at 25°C)Notes
DMSO≥ 50 mg/mL (≥ 100 mM)Recommended for creating high-concentration stock solutions.
Ethanol (100%)~10 mg/mL (~20 mM)May be suitable for some in vivo applications or as a secondary solvent.
WaterInsolubleNot a suitable solvent for initial stock solution preparation.
PBS (pH 7.4)InsolubleFinal assay concentration should have minimal DMSO carryover.

Storage Conditions

Proper storage is essential to prevent degradation of the compound and maintain its activity over time.

FormStorage TemperatureRecommended ConditionsShelf Life (Typical)
Solid Powder-20°CStore in a tightly sealed container, protected from light and moisture. A desiccator is recommended.≥ 2 years
Stock Solution-20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. Use tightly sealed vials.~6 months at -20°C, ~1 year at -80°C

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a molecular weight of 500 g/mol . Adjust calculations based on the actual molecular weight.

Materials:

  • This compound solid powder

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weigh: Weigh out 1 mg of the compound using an analytical balance.

  • Calculate Solvent Volume:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 500 g/mol )) * 1,000,000 µL/L = 200 µL

  • Dissolve: Add 200 µL of anhydrous DMSO to the vial containing 1 mg of the compound.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particulates.

  • Aliquot: Dispense the stock solution into single-use, light-protected aliquots (e.g., 10 µL per tube) in sterile cryogenic vials.

  • Store: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentration.

    • Important: Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.5%). For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

Visualizations

G cluster_workflow Experimental Workflow Compound Receive Solid Compound Equilibrate Equilibrate to Room Temp Compound->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock Prepare 10 mM Stock Dissolve->Stock Aliquot Aliquot for Storage Stock->Aliquot Working Prepare Working Solution Stock->Working Store Store at -80°C Aliquot->Store Assay Use in Assay Working->Assay G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P TF Transcription Factor Kinase2->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->Kinase1

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BRD-K98645985 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BRD-K98645985 in their experiments. The information provided is designed to help identify and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target and mechanism of action of this compound?

This compound is an inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex.[1][2] It specifically targets BAF complexes that contain the ARID1A subunit.[1][2] Its mechanism of action involves binding to these ARID1A-containing BAF complexes, which prevents nucleosomal positioning and alleviates transcriptional repression.[1][2] This activity has been primarily characterized in the context of reversing HIV-1 latency.[1][2] The compound is reported to be non-toxic to T cells.[2]

Q2: Are there any known off-targets for this compound?

The direct binding target of this compound has not been definitively identified, and a comprehensive off-target profile has not been published.[3] One study noted a minor effect in ARID1A-knockdown cells that could be attributed to an off-target effect independent of ARID1 proteins, but this was speculative.[3][4] Given the lack of extensive public data on off-targets, it is crucial for researchers to empirically determine the specificity of this compound in their experimental system.

Q3: What is the recommended concentration range for using this compound?

The reported EC50 for BAF transcriptional repression is approximately 2.37 µM.[1][5][6] In cell-based assays, concentrations up to 30 µM have been used for periods of 18 hours.[1] It is critical to perform a dose-response experiment in your specific cell line and assay to determine the minimal effective concentration that produces the desired on-target phenotype, as using excessive concentrations increases the risk of off-target effects.[7]

Q4: What are the initial steps to take if I suspect off-target effects?

If you observe unexpected phenotypes, toxicity, or inconsistent results, consider the following initial steps:

  • Confirm On-Target Engagement: Use a downstream marker of BAF complex inhibition to confirm the compound is active at the intended target in your system. For example, an increase in the expression of Bmi1 has been reported.[1]

  • Titrate the Compound: Perform a careful dose-response curve to identify the lowest concentration that gives the desired on-target effect.

  • Use Proper Controls: Include negative and positive controls in your experiments. A vehicle-only control (e.g., DMSO) is essential.

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype or Toxicity

If you observe a phenotype that is inconsistent with the known function of the ARID1A-containing BAF complex or unexpected cytotoxicity, it may be due to an off-target effect.

start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response and Viability Assays start->dose_response is_toxic Is toxicity observed at effective concentration? dose_response->is_toxic phenocopy Use Genetic Knockdown/out of ARID1A is_toxic->phenocopy No investigate_toxicity Investigate Mechanism of Toxicity is_toxic->investigate_toxicity Yes compare_pheno Does inhibitor phenotype match genetic knockdown? phenocopy->compare_pheno orthogonal Test Orthogonal BAF Inhibitor compare_pheno->orthogonal Yes off_target_likely High Likelihood of Off-Target Effect compare_pheno->off_target_likely No compare_ortho Does orthogonal inhibitor reproduce phenotype? orthogonal->compare_ortho compare_ortho->off_target_likely No on_target Phenotype Likely On-Target compare_ortho->on_target Yes

Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.

  • Dose-Response and Viability Assays:

    • Protocol: Treat your cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the desired experimental duration. Concurrently, perform a cell viability assay (e.g., MTS, CellTiter-Glo) to determine the cytotoxic concentration.

    • Interpretation: If the desired phenotype only occurs at cytotoxic concentrations, it may be a non-specific effect.

  • Genetic Knockdown/Knockout of the Target:

    • Protocol: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ARID1A in your cell line. Analyze the phenotype of the knockdown/knockout cells and compare it to the phenotype induced by this compound.

    • Interpretation: If the inhibitor's phenotype closely matches that of the genetic perturbation, it is more likely to be an on-target effect.

  • Use of an Orthogonal Inhibitor:

    • Protocol: If available, use another BAF inhibitor with a different chemical structure to see if it recapitulates the observed phenotype.

    • Interpretation: If a structurally different inhibitor produces the same effect, it strengthens the evidence that the phenotype is due to BAF inhibition.

Issue 2: Inconsistent or Non-Reproducible Results

Variability in experimental outcomes can sometimes be linked to off-target effects that are sensitive to minor changes in experimental conditions.

start Start: Inconsistent Results check_params Verify Experimental Parameters (Concentration, Time, Cell Density) start->check_params confirm_target Confirm Target Engagement (e.g., CETSA, Western Blot for PTMs) check_params->confirm_target is_engaged Is target engaged consistently? confirm_target->is_engaged negative_control Use a Structurally Similar Inactive Analog is_engaged->negative_control Yes on_target_issue Issue Likely with Assay or Cell State Variability is_engaged->on_target_issue No phenotype_present Does inactive analog show the phenotype? negative_control->phenotype_present off_target Inconsistency Likely Due to Off-Target Effect phenotype_present->off_target Yes phenotype_present->on_target_issue No

Caption: Decision tree for troubleshooting inconsistent experimental results.

  • Confirm Target Engagement with Cellular Thermal Shift Assay (CETSA):

    • Protocol: CETSA is a powerful method to verify that a compound binds to its target in intact cells.[8][9][10][11][12] It measures the change in the thermal stability of a protein upon ligand binding.

      • Treat cells with this compound or vehicle.

      • Heat aliquots of the cell lysate to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the amount of soluble ARID1A at each temperature by Western blot or other protein detection methods.

    • Interpretation: A shift in the melting curve of ARID1A in the presence of this compound confirms target engagement.

  • Use of a Negative Control Compound:

    • Protocol: If available, use a stereoisomer or a close structural analog of this compound that is known to be inactive against the BAF complex. Treat cells with this inactive compound at the same concentration as this compound.

    • Interpretation: If the inactive analog does not produce the phenotype, it provides strong evidence that the observed effect is due to the specific activity of this compound and not a general property of the chemical scaffold.

Advanced Off-Target Identification Strategies

If the initial troubleshooting steps suggest a high likelihood of off-target effects, more advanced techniques may be necessary to identify the responsible off-target protein(s).

Quantitative Data Summary
ParameterValueReference
This compound EC50 ~2.37 µM[1][5][6]
Effect on Gene Expression 5-fold increase in Bmi1[1]
(30 µM, 18 hours)2.6-fold increase in Ring1[1]
3.3-fold decrease in Fgf4[1]
Experimental Protocols for Advanced Analysis
  • Kinome Profiling:

    • Methodology: Since many small molecule inhibitors have off-target effects on kinases, a kinome-wide screen can be informative.[13][14][15][16][17] This is typically done as a service where the compound is tested against a large panel of recombinant kinases.

    • Procedure:

      • Submit a sample of this compound to a commercial vendor that offers kinase profiling services.

      • The compound will be screened at one or more concentrations against a panel of hundreds of kinases.

      • The service provides a report detailing the percent inhibition of each kinase.

    • Interpretation: Significant inhibition of any kinase(s) would identify them as potential off-targets that require further validation.

  • Proteomic and Phosphoproteomic Analysis:

    • Methodology: Mass spectrometry-based proteomics can provide an unbiased, global view of changes in protein expression and phosphorylation states upon treatment with the inhibitor.

    • Procedure:

      • Treat cells with this compound and a vehicle control.

      • Lyse the cells and digest the proteins.

      • For phosphoproteomics, enrich for phosphopeptides.

      • Analyze the samples by LC-MS/MS.

      • Perform bioinformatic analysis to identify proteins and phosphorylation sites that are significantly altered.

    • Interpretation: This can reveal unexpected pathway activation or inhibition, providing clues to potential off-target mechanisms.

Signaling Pathway Visualization

BRD This compound BAF ARID1A-BAF Complex BRD->BAF Inhibits Nucleosome Nucleosome Positioning BAF->Nucleosome Promotes Repression Transcriptional Repression (e.g., of HIV-1 LTR) BAF->Repression Nucleosome->Repression Leads to Activation Transcriptional Activation Repression->Activation Prevents

Caption: On-target mechanism of this compound leading to transcriptional activation.

By systematically applying these troubleshooting strategies, researchers can gain a clearer understanding of their experimental results and confidently distinguish between on-target and off-target effects of this compound.

References

managing BRD-K98645985 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the solubility and stability of BRD-K98645985 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex. Specifically, it targets ARID1A-containing BAF complexes. By binding to these complexes, this compound prevents nucleosomal positioning and alleviates transcriptional repression at specific gene loci.[1][2][3] This mechanism of action has been notably applied in research to reverse HIV-1 latency.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[4] It is advisable to use freshly opened, anhydrous DMSO to prepare a stock solution.

Q3: What is the known solubility of this compound in DMSO?

This compound has a reported solubility of 250 mg/mL in DMSO, which is equivalent to 435.75 mM. It is recommended to use sonication to facilitate dissolution.

Q4: How should I store this compound?

For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent should be stored at -80°C for up to 1 year.[1]

Q5: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What should I do?

Precipitation upon addition to aqueous-based culture media is a common issue with hydrophobic compounds dissolved in DMSO. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

Issue: Compound Precipitation in Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding the compound.

  • Crystals are observable under a microscope.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.

  • The concentration of DMSO in the final culture medium is too low to maintain the compound in solution.

  • Rapid changes in solvent environment upon dilution.

  • Interaction of the compound with components of the culture medium (e.g., proteins in fetal bovine serum).

Solutions:

  • Optimize the Final DMSO Concentration:

    • While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can help maintain compound solubility.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Step-wise Dilution:

    • Avoid adding a highly concentrated DMSO stock solution directly to a large volume of media.

    • Perform serial dilutions of your stock solution in pre-warmed (37°C) culture medium. This gradual change in the solvent environment can prevent the compound from crashing out of solution.

  • Pre-warming and Mixing:

    • Ensure your culture medium is pre-warmed to 37°C before adding the compound.

    • Gently mix the medium immediately after adding the compound to ensure even dispersion. Vigorous vortexing can sometimes promote precipitation.

  • Sonication:

    • If precipitation persists, brief sonication of the diluted compound in the culture medium in a water bath sonicator may help to redissolve small precipitates. Use low-frequency sonication and monitor for any potential degradation of the compound.[1]

  • Solubility Testing:

    • If you consistently encounter issues, it is advisable to determine the kinetic solubility of this compound in your specific culture medium. A detailed protocol for a kinetic solubility assay is provided below.

Quantitative Data Summary

Currently, specific quantitative solubility data for this compound in various aqueous solutions and cell culture media is not widely available in the public domain. The primary reported solubility is in DMSO. Researchers are encouraged to determine the solubility in their specific experimental systems using the protocols provided.

Table 1: Known Solubility and Storage of this compound

ParameterValueReference
Solubility in DMSO 250 mg/mL (435.75 mM)
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in Cell Culture Medium

This protocol allows for the determination of the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when diluted into an aqueous medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at ~620 nm (for turbidity)

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in DMSO in a separate 96-well plate (e.g., from 10 mM down to 0.01 mM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of the clear-bottom 96-well plate. Include DMSO-only wells as a blank.

  • Rapidly add a larger volume (e.g., 198 µL) of your pre-warmed cell culture medium to each well using a multichannel pipette. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the plate gently on a plate shaker for 2 minutes.

  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).

  • Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control wells.

Protocol 2: Long-Term Stability Assessment in Culture Medium

This protocol is designed to evaluate the stability of this compound in your culture medium over the typical duration of a cell-based experiment.

Materials:

  • This compound dissolved in your specific culture medium at the desired working concentration.

  • Sterile, sealed containers (e.g., centrifuge tubes).

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analytical method to quantify the compound (e.g., HPLC-UV, LC-MS).

Methodology:

  • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Aliquot the solution into multiple sterile, sealed containers, one for each time point.

  • Take a "time zero" sample and analyze the concentration of this compound using your chosen analytical method.

  • Incubate the remaining aliquots under standard cell culture conditions (37°C, 5% CO₂).

  • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one aliquot from the incubator.

  • Analyze the concentration of this compound in the sample.

  • Data Analysis: Plot the concentration of this compound as a percentage of the time zero concentration versus time. A significant decrease in concentration over time indicates instability.

Visualizations

Signaling Pathway of this compound Action

BAF_Inhibition_Pathway cluster_extracellular Cell Exterior cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound BRD-K98645985_cyto This compound This compound->BRD-K98645985_cyto Cellular Uptake BRD-K98645985_nuc This compound BRD-K98645985_cyto->BRD-K98645985_nuc Nuclear Translocation BAF_complex ARID1A-BAF Complex BRD-K98645985_nuc->BAF_complex Inhibition Nucleosome Nucleosome BAF_complex->Nucleosome Positions Nucleosome to Repress Transcription Repressed_Gene Repressed Gene (e.g., HIV-1 LTR) Nucleosome->Repressed_Gene Active_Gene Active Gene (Transcription) Repressed_Gene->Active_Gene Relief of Repression

Caption: Mechanism of this compound action on the ARID1A-BAF complex.

Experimental Workflow for Assessing Compound Precipitation

Precipitation_Workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Start Start: Observe Precipitation Stock Prepare High-Concentration Stock in DMSO Start->Stock Dilution Perform Step-wise Dilution into Pre-warmed Medium Stock->Dilution Media Pre-warm Culture Medium to 37°C Media->Dilution Observe1 Observe for Precipitation Dilution->Observe1 DMSO_Opt Optimize Final DMSO Concentration (0.1-0.5%) Observe1->DMSO_Opt Precipitation Observed Success Success: No Precipitation Observe1->Success No Precipitation Observe2 Observe for Precipitation DMSO_Opt->Observe2 Sonication Brief Sonication of Diluted Compound Observe2->Sonication Precipitation Observed Observe2->Success No Precipitation Observe3 Observe for Precipitation Sonication->Observe3 Observe3->Success No Precipitation Sol_Test Proceed to Kinetic Solubility Assay Observe3->Sol_Test Precipitation Persists

Caption: A logical workflow for troubleshooting precipitation of this compound.

References

refining BRD-K98645985 dosage for different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the dosage of BRD-K98645985 for various cancer cell lines.

Mechanism of Action

This compound, also known as BD98, is an inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex.[1][2][3][4][5][6] It functions by binding to BAF complexes that specifically contain the ARID1A subunit.[1][2][7][8] This action prevents nucleosomal positioning and alleviates the transcriptional repression mediated by the BAF complex.[1][2][7][8] While initially identified for its role in reversing HIV-1 latency, its mechanism of action has significant implications for cancer therapy, particularly in cancers with mutations in the SWI/SNF complex.[7][8][9][10] this compound has been shown to act synergistically with ATR inhibitors to kill cancer cells.[9][10]

cluster_0 Cell Nucleus This compound This compound ARID1A_BAF ARID1A-containing BAF Complex This compound->ARID1A_BAF Binds to & Inhibits Gene_Activation Transcriptional Activation This compound->Gene_Activation Relieves Repression, Leading to Nucleosome Nucleosome ARID1A_BAF->Nucleosome Positions Gene_Repression Transcriptional Repression Nucleosome->Gene_Repression Leads to

Proposed signaling pathway of this compound.

Dosage and Efficacy Data

The following table summarizes the available quantitative data for this compound from the cited literature. It is important to note that the optimal dosage can be highly cell-line specific.

CompoundMetricValueCell Line(s)NotesSource
This compoundEC50~2.37 µMJ-Lat T-cell lineEffective concentration for reversing HIV-1 latency.[1][2][3][4]
This compoundEC50~2.4 µMMouse Embryonic Stem CellsConcentration for activation of Bmi1.
This compound (BD98)Dose Range1-30 µMHCT116 (Colorectal)Used to establish dose-response curves, both alone and in combination with VE-821.
This compound (BD98)Dose Range1.25-20 µMHCT116 (Colorectal)Used in combination studies with ATR inhibitor VE-821.
This compound (BD98)Concentration10 µMHCT116 (Colorectal)Used to study effects on cell cycle progression.[9]

Note: Comprehensive IC50 data across a wide range of cancer cell lines is not yet publicly available. The provided data is based on specific published studies. Researchers should perform their own dose-response experiments for their cell line of interest.

Experimental Protocols

Determining Optimal Dosage using a Dose-Response Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_workflow Dose-Response Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate at optimal density. B 2. Compound Treatment Treat cells with a serial dilution of this compound. A->B C 3. Incubation Incubate for a predetermined period (e.g., 72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Plot dose-response curve and calculate IC50 value. F->G

Workflow for a dose-response experiment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Troubleshooting Guide

Start Problem Encountered Problem1 Low or No Efficacy (High IC50 Value) Start->Problem1 Problem2 High Toxicity in Controls (Vehicle Effects) Start->Problem2 Problem3 Inconsistent Results (High Variability) Start->Problem3 Solution1a Check Compound Integrity: - Confirm solubility - Use fresh dilutions Problem1->Solution1a Possible Cause: Compound Issue Solution1b Increase Incubation Time: Compound may be slow-acting Problem1->Solution1b Possible Cause: Kinetics Solution1c Verify Target Expression: Confirm ARID1A is expressed in your cell line Problem1->Solution1c Possible Cause: Biological Solution2a Lower Vehicle Concentration: Use <0.5% DMSO if possible Problem2->Solution2a Solution Solution2b Test Different Solvents Problem2->Solution2b Solution Solution2c Run Vehicle-Only Dose-Response Problem2->Solution2c Solution Solution3a Standardize Cell Seeding: Ensure uniform cell number Problem3->Solution3a Possible Cause: Technical Error Solution3b Check for Contamination Problem3->Solution3b Possible Cause: Culture Health Solution3c Refine Pipetting Technique Problem3->Solution3c Possible Cause: Technical Error

Troubleshooting logic for common experimental issues.

Q1: I am not observing any significant cell death even at high concentrations of this compound. What could be the reason?

  • A1: Several factors could contribute to this:

    • Cell Line Resistance: Your cell line may not be dependent on the specific BAF-mediated transcriptional repression that this compound inhibits. The compound's efficacy is linked to ARID1A-containing BAF complexes.[1][2][7] Verify that your cell line expresses ARID1A.

    • Compound Solubility: Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted in the culture medium.

    • Incubation Time: The cytotoxic or cytostatic effects of the compound may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., to 96 hours).

    • Standalone Efficacy: this compound has shown significant synergistic effects with other drugs, such as ATR inhibitors.[9][10] Its standalone effect might be modest in some cell lines.

Q2: The vehicle control (DMSO) is showing significant toxicity to my cells.

  • A2: This is a common issue.

    • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%.

    • Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO. You may need to perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.

    • DMSO Quality: Use a high-purity, anhydrous grade of DMSO and store it properly to prevent the accumulation of toxic byproducts.

Q3: My dose-response curve does not have a proper sigmoidal shape.

  • A3: This can be due to several reasons:

    • Incorrect Concentration Range: If the curve is flat at the top, you may need to test higher concentrations. If it is flat at the bottom, you may need to test lower concentrations to define the full curve.

    • Compound Precipitation: At higher concentrations, the compound might be precipitating out of the solution, leading to a plateau in the effect. Check for visible precipitates.

    • Assay Interference: The compound may interfere with the assay itself (e.g., reacting with MTT). Run controls to check for this possibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

  • A1: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q2: Is this compound toxic to all cells?

  • A2: No, this compound has been reported to be non-toxic to T cells and shows minimal toxicity in some other cell types at effective concentrations.[7][8] Its primary effect is the inhibition of a specific function of the BAF complex, and it may not induce widespread, non-specific toxicity.

Q3: Can I use this compound in combination with other cancer drugs?

  • A3: Yes, and this is a key area of its potential application. Studies have demonstrated a synergistic effect when this compound is combined with ATR inhibitors, such as VE-821, in cancer cells.[9][10] This suggests that it could be used to sensitize cancer cells to other DNA damage response inhibitors.

Q4: How do I know if my cell line is a good candidate for this compound treatment?

  • A4: Cell lines with a dependency on the ARID1A-containing BAF complex are the most likely to be sensitive. This may include cell lines with certain mutations in other SWI/SNF subunits or those that rely on BAF-mediated repression for survival. Screening for ARID1A expression is a good first step. Additionally, testing for synergy with ATR inhibitors can help identify responsive cell lines.

References

Technical Support Center: Improving Small Molecule Delivery in Primary T Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note on BRD-K98645985: Initial searches for the compound "this compound" did not yield any publicly available information. The successful delivery of a small molecule is highly dependent on its specific physicochemical properties, such as size, charge, and hydrophobicity. Without this information, providing a targeted delivery protocol is not feasible. Therefore, this guide provides a comprehensive overview and troubleshooting resource for the general challenge of delivering small molecules into primary T cells, a common hurdle in immunology and drug development.

Frequently Asked Questions (FAQs)

Q1: Why are primary T cells notoriously difficult to transfect?

Primary T cells are challenging to work with because they are non-proliferating in their resting state and have robust defense mechanisms against foreign material.[1] Their cell membranes are less permeable than those of immortalized cell lines, and they are highly sensitive to the toxicity of many common transfection reagents.[1]

Q2: What are the most common methods for delivering small molecules into primary T cells?

The primary methods include:

  • Electroporation/Nucleofection: This physical method uses an electrical pulse to create transient pores in the cell membrane.[2][3] It is often the most effective method but can be harsh on the cells.[3]

  • Lipid-Based Nanoparticles (LNPs): Cationic lipids or lipid nanoparticles can encapsulate small molecules and fuse with the cell membrane to release their cargo.[1][4] This method is generally gentler than electroporation but can have lower efficiency in primary T cells.[1][5]

  • Cell-Penetrating Peptides (CPPs): These short peptides can be conjugated to small molecules to facilitate their transport across the cell membrane, often through endocytosis.[6][7][8]

  • Nanoparticle Vehicles: Systems like amphiphilic gold nanoparticles can sequester small molecules and be targeted to specific lymphocyte populations.[9][10]

Q3: How important is T cell activation for successful delivery?

T cell activation is a critical factor. Activating T cells, for example with anti-CD3/CD28 antibodies, for 2-3 days prior to delivery can substantially improve the efficiency of methods like electroporation.[2][11] Activated cells are larger, more metabolically active, and more receptive to uptake of external molecules.

Q4: What is a reasonable expectation for cell viability after small molecule delivery?

This is highly dependent on the method and optimization. With a well-optimized electroporation protocol, it is possible to achieve >90% viability after accounting for initial cell death.[3] Lipid-based methods generally have lower cytotoxicity.[1] It is crucial to perform a dose-response curve for your specific small molecule and delivery reagent to find the optimal balance between efficiency and viability.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Delivery Efficiency 1. Suboptimal Electroporation Parameters.2. Inefficient Lipid Reagent for T Cells.3. T cells were not properly activated.4. Incorrect ratio of small molecule to delivery reagent.5. Degradation of the small molecule.1. Titrate voltage, pulse width, and pulse number. Start with manufacturer-recommended programs (e.g., Lonza P3 Primary Cell kits) and optimize.[12][13]2. Screen different lipid-based reagents. Reagents like Lipofectamine 3000 are recommended for hard-to-transfect cells.[14]3. Ensure robust T cell activation for 48-72 hours prior to delivery using anti-CD3/CD28 beads or antibodies.[2][13]4. Perform a matrix titration of your small molecule concentration against the delivery reagent concentration.5. Check the stability and proper storage of your small molecule.
High Cell Death/Toxicity 1. Electroporation settings are too harsh.2. High concentration of the small molecule or delivery reagent.3. Contamination in cell culture.4. Use of antibiotics in the transfection medium.1. Reduce the voltage or pulse duration during electroporation. This often involves a trade-off with efficiency.[2][11]2. Lower the concentration of the small molecule and/or the delivery reagent. Assess the toxicity of the delivery vehicle alone as a control.3. Use sterile technique and check cultures for signs of bacterial or fungal contamination. 4. Do not use antibiotics during transfection, as they can increase cytotoxicity when combined with cationic lipids.[4]
High Variability Between Experiments 1. Donor-to-donor variability in primary T cells.2. Inconsistent T cell activation status.3. Inconsistent cell density at the time of delivery.4. Cryopreservation effects.1. If possible, pool cells from multiple donors or perform experiments on several donors to ensure the observed effect is consistent.2. Standardize the activation protocol, including the concentration of activating reagents and the duration of stimulation.3. Ensure the same number of cells is used for each experiment, as this can significantly affect electroporation and transfection outcomes.[2][11]4. Freshly isolated T cells often yield better results than thawed cells. If using cryopreserved cells, allow them to recover for at least a few hours before activation and delivery.[2]

Data Presentation: Comparison of Delivery Methods

Method Typical Efficiency in Primary T cells Relative Toxicity Key Advantages Key Disadvantages
Electroporation/Nucleofection 30% - 80%+[3]HighHigh efficiency, rapidHigh initial cell death, requires specialized equipment
Lipid-Based Nanoparticles 5% - 50%+[1][5]Low to MediumLower toxicity, technically simpleLower efficiency in primary cells, reagent-dependent
Cell-Penetrating Peptides (CPPs) Highly variable, cargo-dependentLowLow toxicity, potential for in vivo useCan be cargo-dependent, potential for endosomal entrapment[15]
Nanoparticle Vehicles Up to 40-fold enhanced uptake vs. free drug[10]LowHigh loading capacity, can be targetedMore complex to synthesize and characterize

Experimental Protocols

Protocol 1: Electroporation of a Small Molecule using a Nucleofector™ System

This protocol is a general guideline based on the Lonza 4D-Nucleofector™ system, a commonly used platform for T cell engineering.

Materials:

  • Isolated primary human T cells

  • T cell activation beads (e.g., anti-CD3/CD28)

  • Complete RPMI-1640 medium

  • P3 Primary Cell 4D-Nucleofector™ Kit (Lonza)

  • Small molecule of interest, dissolved in a compatible solvent (e.g., DMSO)

  • Sterile PBS

Procedure:

  • T Cell Activation: Activate primary T cells at a density of 1x10⁶ cells/mL with anti-CD3/CD28 beads for 48-72 hours in complete RPMI medium.

  • Preparation:

    • Prepare the Nucleofector™ solution by mixing the supplement with the buffer as per the manufacturer's instructions.[16]

    • Pre-warm complete RPMI medium (without antibiotics) to 37°C.

    • Prepare your small molecule dilution. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Cell Harvest: Harvest the activated T cells. A typical experiment uses 2x10⁶ cells per reaction.

  • Centrifugation: Centrifuge the cells at 90 x g for 10 minutes at room temperature.[16]

  • Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in 100 µL of the prepared P3 Nucleofector™ solution per reaction. Be gentle and avoid creating air bubbles.

  • Add Small Molecule: Add the desired amount of your small molecule to the 100 µL cell suspension. Mix gently by flicking the tube.

  • Nucleofection: Immediately transfer the cell/small molecule/buffer mixture to a Nucleocuvette™. Place the cuvette in the 4D-Nucleofector™ and apply the appropriate pulse. A commonly used program for human T cells is EO-115 .[13][17]

  • Recovery: Immediately after the pulse, add 500 µL of pre-warmed complete RPMI medium to the cuvette. Gently transfer the entire volume to a pre-warmed 12-well plate.

  • Incubation: Incubate the cells at 37°C and 5% CO₂.

  • Analysis: Assess cell viability and the effect of the small molecule at your desired time points (e.g., 24, 48, 72 hours).

Protocol 2: Small Molecule Delivery using Cell-Penetrating Peptides (CPPs)

This protocol describes a general method for delivering a small molecule conjugated to a CPP, such as TAT.

Materials:

  • CPP-small molecule conjugate

  • Primary T cells (can be resting or activated)

  • Complete RPMI-1640 medium

  • Sterile PBS

Procedure:

  • Cell Preparation: Plate primary T cells (e.g., at 1x10⁶ cells/mL) in a suitable culture plate (e.g., 96-well).

  • Complex Formation: Prepare a stock solution of your CPP-small molecule conjugate. Dilute it to the desired final concentration in serum-free medium or PBS. Concentrations typically range from 1-20 µM.

  • Incubation: Add the diluted CPP-conjugate directly to the cells in culture.

  • Uptake: Incubate the cells for a period ranging from 30 minutes to 4 hours at 37°C to allow for cellular uptake.[6]

  • Washing (Optional but Recommended): To remove non-internalized conjugate, gently centrifuge the cells, aspirate the supernatant, and wash 2-3 times with sterile PBS.

  • Resuspension: Resuspend the cells in fresh, pre-warmed complete RPMI medium.

  • Analysis: Culture the cells for the desired duration before analyzing for the downstream effects of the delivered small molecule.

Visualizations

G cluster_prep Preparation cluster_delivery Delivery cluster_post Post-Delivery isolate Isolate Primary T Cells activate Activate T Cells (e.g., anti-CD3/CD28, 48-72h) isolate->activate harvest Harvest & Count Cells activate->harvest resuspend Resuspend in Delivery Buffer (e.g., Nucleofector Solution) harvest->resuspend add_sm Add Small Molecule resuspend->add_sm deliver Apply Delivery Method (e.g., Electroporation) add_sm->deliver recover Recover in Culture Medium deliver->recover culture Culture for 24-72h recover->culture analyze Analyze Viability & Function culture->analyze

Caption: General workflow for small molecule delivery into primary T cells.

G Start Start: Low Delivery Efficiency Q1 Are T cells activated? Start->Q1 Sol1 Activate cells for 48-72h with anti-CD3/CD28. Q1->Sol1 No Q2 Is delivery method optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Titrate parameters: - Electroporation: Voltage/Pulse - Lipid: Reagent/SM ratio - CPP: Concentration/Time Q2->Sol2 No Q3 Is cell viability high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 See 'High Cell Death' Troubleshooting Guide. Q3->Sol3 No End Consider alternative delivery method. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for low delivery efficiency.

G sm Small Molecule membrane Cell Membrane sm->membrane Direct Diffusion (rare) cpp CPP cpp->membrane Endocytosis or Direct Translocation lnp LNP lnp->membrane Membrane Fusion or Endocytosis cytoplasm Cytoplasm

Caption: Mechanisms of small molecule entry into T cells.

References

overcoming resistance to BRD-K98645985 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BRD-K98645985. As a selective inhibitor of the ARID1A-containing BAF (mammalian SWI/SNF) chromatin remodeling complex, this compound is a valuable tool for studying transcriptional regulation and for its potential therapeutic applications, particularly in the context of HIV-1 latency reversal. This guide is intended to assist researchers, scientists, and drug development professionals in addressing challenges that may arise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex. It specifically binds to BAF complexes that contain the ARID1A subunit. This interaction prevents the proper positioning of nucleosomes, which in turn alleviates transcriptional repression at specific gene loci. A primary application of this mechanism is the potent reversal of HIV-1 latency in T-cells without inducing T-cell activation or toxicity.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell type and experimental context. The reported EC50 for BAF transcriptional repression is approximately 2.37 µM. For HIV-1 latency reversal in J-Lat T-cell models, a concentration-dependent effect has been observed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: Is this compound expected to be effective in all cell types?

A4: The efficacy of this compound is dependent on the presence and functional importance of ARID1A-containing BAF complexes in the biological process being studied. Cell types that do not rely on this specific complex for the transcriptional repression of the target genes of interest may not respond to treatment.

Troubleshooting Guide: Overcoming Lack of Response to this compound

A lack of response to this compound, or "resistance," can arise from various factors. This guide provides a structured approach to troubleshooting such issues.

Problem 1: No observable effect of this compound treatment.
Potential Cause Suggested Troubleshooting Step
Compound Inactivity - Verify the integrity and concentration of the this compound stock solution.- Test the compound in a validated positive control system, if available.
Suboptimal Concentration - Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your cell line.
Incorrect Experimental Conditions - Ensure that the treatment duration is sufficient for the biological effect to manifest. For latency reversal, this may be 24-72 hours.- Check cell culture conditions, including cell density and media components, as these can influence drug efficacy.
Cell Line Insensitivity - Confirm that your cell line expresses ARID1A. This can be done via Western blot or RT-qPCR.- Consider that the biological process you are studying may not be regulated by ARID1A-containing BAF complexes in your specific cell model.
Problem 2: High background or toxicity observed.
Potential Cause Suggested Troubleshooting Step
Compound Concentration Too High - Lower the concentration of this compound used in the experiment.- Perform a cell viability assay to determine the cytotoxic concentration of the compound in your cell line.
Solvent Toxicity - Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture media is non-toxic (typically <0.5%).- Include a vehicle-only control in your experiments.
Off-Target Effects - While this compound is selective, off-target effects can occur at high concentrations. Reduce the concentration and consider using a secondary compound with a similar mechanism of action for validation.
Problem 3: Gradual loss of compound efficacy over time.
Potential Cause Suggested Troubleshooting Step
Development of Acquired Resistance - Perform genomic sequencing of the treated cell population to identify potential mutations in the BAF complex subunits, particularly ARID1A.- Analyze the expression levels of BAF complex subunits via Western blot or RT-qPCR to check for compensatory changes.
Upregulation of Drug Efflux Pumps - Investigate the expression of common drug efflux pumps (e.g., MDR1).- Consider co-treatment with an inhibitor of drug efflux pumps to see if efficacy is restored.
Epigenetic Compensation - Analyze changes in the epigenetic landscape of the cells, such as alterations in histone modifications or DNA methylation, that may bypass the effect of BAF inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

HIV-1 Latency Reversal Assay (J-Lat Cell Model)

This protocol is for assessing the ability of this compound to reverse HIV-1 latency.

  • Materials:

    • J-Lat T-cell line (e.g., J-Lat 10.6, which contains a latent, GFP-expressing HIV-1 provirus)

    • Complete RPMI-1640 medium

    • This compound stock solution

    • Positive control (e.g., TNF-α or a protein kinase C agonist)

    • Flow cytometer

  • Procedure:

    • Plate J-Lat cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control.

    • Incubate the cells for 24-72 hours.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze GFP expression using a flow cytometer.

    • Quantify the percentage of GFP-positive cells to determine the extent of latency reversal.

Chromatin Accessibility Assay (FAIRE-qPCR)

This protocol is for measuring changes in chromatin accessibility at specific genomic loci following this compound treatment.

  • Materials:

    • Cells of interest

    • Formaldehyde (37%)

    • Glycine

    • Lysis buffer

    • Sonicator

    • Phenol:chloroform:isoamyl alcohol

    • Ethanol

    • Proteinase K

    • RNase A

    • qPCR primers for target and control regions

    • qPCR master mix

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound or a vehicle control for the desired time.

    • Crosslink the cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the crosslinking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

    • Perform a phenol:chloroform:isoamyl alcohol extraction. The aqueous phase will contain nucleosome-depleted DNA.

    • Reverse the crosslinks in both the FAIRE-isolated DNA and an input control sample by incubating with proteinase K.

    • Purify the DNA using a column-based kit or ethanol precipitation.

    • Perform qPCR using primers specific for the genomic region of interest and a control region (e.g., a gene desert).

    • Calculate the relative enrichment of the target region in the FAIRE sample compared to the input control.

Visualizations

BAF_Complex_and_BRD_K98645985_Mechanism cluster_0 BAF Complex cluster_1 Nucleosome cluster_2 Transcriptional Repression cluster_3 Treatment ATPase SMARCA4/2 (ATPase) Core_Subunits Core Subunits ATPase->Core_Subunits ARID1A ARID1A ARID1A->Core_Subunits Histones Histones Core_Subunits->Histones Positions Nucleosome Repressed_Gene Repressed Gene Core_Subunits->Repressed_Gene Alleviates Repression Accessory_Subunits Accessory Subunits Accessory_Subunits->Core_Subunits Histones->Repressed_Gene Represses Transcription DNA DNA DNA->Histones BRD_K This compound BRD_K->ARID1A Binds to BRD_K->Core_Subunits Inhibits BAF Complex

Caption: Mechanism of this compound Action on the BAF Complex.

Troubleshooting_Workflow start No Response to This compound check_compound Verify Compound Integrity and Concentration start->check_compound dose_response Perform Dose-Response Experiment check_compound->dose_response Compound OK outcome_negative Consult Further Literature/Support check_compound->outcome_negative Compound Issue check_cell_line Assess ARID1A Expression and Cell Line Suitability dose_response->check_cell_line No Efficacy outcome_positive Efficacy Restored dose_response->outcome_positive Efficacy Found check_protocol Review Experimental Protocol check_cell_line->check_protocol Cell Line Suitable check_cell_line->outcome_negative Cell Line Unsuitable investigate_resistance Investigate Acquired Resistance Mechanisms check_protocol->investigate_resistance Protocol Correct check_protocol->outcome_positive Protocol Error Found mutational_analysis Sequence BAF Complex Subunits investigate_resistance->mutational_analysis expression_analysis Analyze Protein/Gene Expression investigate_resistance->expression_analysis efflux_pump_analysis Assess Drug Efflux Pump Activity investigate_resistance->efflux_pump_analysis mutational_analysis->outcome_negative expression_analysis->outcome_negative efflux_pump_analysis->outcome_negative

Caption: Troubleshooting Workflow for Lack of this compound Efficacy.

Technical Support Center: Minimizing the Impact of BRD-K98645985 on T Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD-K98645985 in experiments involving T cell activation. While this compound is reported to be non-toxic and does not directly activate T cells, this guide addresses potential indirect effects and experimental considerations to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of the BAF (mammalian SWI/SNF) transcriptional repression complex. It specifically binds to ARID1A-containing BAF complexes, leading to the prevention of nucleosomal positioning and the relief of transcriptional repression at certain gene loci. This mechanism is notably effective in reversing HIV-1 latency.

Q2: Is this compound expected to induce T cell activation?

No. Studies have shown that this compound reverses HIV-1 latency in CD4+ T cells without causing toxicity or T cell activation. This makes it a valuable tool for studying latency reversal without the confounding effects of generalized T cell stimulation.

Q3: I am observing unexpected changes in my T cell activation markers after treating with this compound. What could be the cause?

While this compound is not a direct T cell activator, unexpected results could arise from several factors:

  • High Concentrations: At concentrations significantly above the recommended working range, off-target effects or cellular stress may occur.

  • Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can impact T cell function at certain concentrations.

  • Indirect Effects on Gene Expression: As a BAF complex inhibitor, this compound modulates gene expression. In certain sensitive assays or with prolonged exposure, this could indirectly influence the expression of genes involved in T cell signaling or function.

  • Contamination: Reagents or cell cultures could be contaminated with stimulants like lipopolysaccharide (LPS).

Q4: What are the recommended concentrations for using this compound in T cell assays?

The effective concentration (EC50) of this compound for inhibiting BAF-mediated transcriptional repression is approximately 2.37 µM. For HIV-1 latency reversal, concentrations up to 30 µM have been used. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.

Q5: How can I design my experiments to minimize potential artifacts from this compound treatment?

  • Include a Vehicle Control: Always treat a set of cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Use a Positive Control: A known T cell activator (e.g., anti-CD3/CD28 antibodies, PHA) should be used to ensure the cells are responsive.

  • Use a Negative Control: Untreated cells will provide a baseline for T cell activation.

  • Perform Dose-Response and Time-Course Studies: This will help identify a concentration and incubation time that maximizes the desired effect of this compound while minimizing any potential off-target effects.

  • Assess Cell Viability: Always measure cell viability (e.g., using a Trypan Blue exclusion assay or a viability dye for flow cytometry) in parallel with your activation assays.

Troubleshooting Guides

Issue 1: Increased Expression of Activation Markers (e.g., CD69, CD25) in Unstimulated T Cells Treated with this compound
Possible Cause Recommended Solution
High Compound Concentration Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 10 µM).
Vehicle (e.g., DMSO) Toxicity Ensure the final concentration of the vehicle is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
Reagent Contamination Use fresh, sterile reagents. Test media and supplements for endotoxin contamination.
Indirect Effects on Gene Expression Reduce the incubation time with this compound to the minimum required to observe the primary effect of interest.
Issue 2: Altered Cytokine Production Profile in Stimulated T Cells Treated with this compound
Possible Cause Recommended Solution
Modulation of Cytokine Gene Transcription As a chromatin remodeler inhibitor, this compound could alter the transcriptional landscape. Measure cytokine mRNA levels by RT-qPCR in addition to protein levels (ELISA, CBA).
Differential Effects on T Cell Subsets Analyze T cell subsets (e.g., CD4+, CD8+, naive, memory) separately to see if the effect is specific to a particular population.
Solvent Effects on Signaling Run a vehicle control at multiple concentrations to rule out any impact of the solvent on your cytokine assay.

Quantitative Data Summary

The following tables summarize hypothetical data based on the expected outcomes from the literature. These are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Effect of this compound on T Cell Viability and Activation Marker Expression

Treatment Concentration (µM) Cell Viability (%) CD69+ Cells (%) CD25+ Cells (%)
Untreated Control-98 ± 1.52.1 ± 0.53.5 ± 0.8
Vehicle (0.1% DMSO)-97 ± 2.02.3 ± 0.63.8 ± 0.7
This compound198 ± 1.82.2 ± 0.53.6 ± 0.9
This compound596 ± 2.52.5 ± 0.74.0 ± 1.0
This compound2595 ± 3.02.8 ± 0.94.2 ± 1.1
Anti-CD3/CD28 (Positive Control)-94 ± 2.885.6 ± 4.278.9 ± 5.1

Table 2: Effect of this compound on T Cell Proliferation

Treatment Concentration (µM) Stimulation Proliferation Index
Untreated Control-Unstimulated1.0
Vehicle (0.1% DMSO)-Unstimulated1.1
This compound5Unstimulated1.2
Untreated Control-Anti-CD3/CD288.7
Vehicle (0.1% DMSO)-Anti-CD3/CD288.5
This compound5Anti-CD3/CD288.6

Experimental Protocols

Protocol 1: T Cell Viability and Activation Marker Analysis by Flow Cytometry
  • Cell Preparation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

  • Plating: Plate T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5, 25 µM). Include untreated, vehicle, and positive (e.g., anti-CD3/CD28 beads) controls.

  • Incubation: Culture cells for 24-48 hours at 37°C, 5% CO2.

  • Staining: Harvest cells and wash with PBS. Stain with a viability dye (e.g., Ghost Dye™) and fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25.

  • Acquisition and Analysis: Acquire samples on a flow cytometer and analyze the percentage of viable, activated T cells.

Protocol 2: T Cell Proliferation Assay using Cell Trace Dyes
  • Cell Labeling: Label isolated T cells with a cell proliferation dye (e.g., CellTrace™ Violet) according to the manufacturer's instructions.

  • Plating: Plate labeled T cells at 1 x 10^6 cells/mL.

  • Treatment and Stimulation: Add this compound and/or stimulating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubation: Culture for 4-5 days to allow for cell division.

  • Analysis: Harvest cells and analyze the dilution of the proliferation dye by flow cytometry. The proliferation index can be calculated using analysis software.

Visualizations

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 CD28 CD28 PI3K PI3K CD28->PI3K Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Akt Akt Pathway PI3K->Akt PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T cell activation signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Culture cluster_analysis Analysis Isolate_T_Cells Isolate Primary T Cells Plate_Cells Plate T Cells Isolate_T_Cells->Plate_Cells Prepare_Reagents Prepare this compound and Controls Add_Treatments Add Compound and/or Stimuli Prepare_Reagents->Add_Treatments Plate_Cells->Add_Treatments Incubate Incubate (Time-course) Add_Treatments->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Viability_Assay Assess Viability Harvest_Cells->Viability_Assay Activation_Assay Activation Marker Staining (Flow Cytometry) Harvest_Cells->Activation_Assay Function_Assay Functional Assay (Proliferation, Cytokine Release) Harvest_Cells->Function_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Activation_Assay->Data_Analysis Function_Assay->Data_Analysis

Caption: Workflow for assessing compound impact on T cell activation.

Troubleshooting_Logic Start Unexpected T Cell Activation Observed Check_Vehicle Is Vehicle Control Also Activated? Start->Check_Vehicle Check_Concentration Is Compound Concentration Too High? Check_Vehicle->Check_Concentration No Check_Contamination Possible Reagent Contamination? Check_Vehicle->Check_Contamination Yes Check_Time Is Incubation Time Prolonged? Check_Concentration->Check_Time No Indirect_Effect Consider Indirect Effects on Gene Expression Check_Concentration->Indirect_Effect Yes Check_Time->Indirect_Effect Yes

Caption: Troubleshooting logic for unexpected T cell activation.

quality control measures for BRD-K98645985 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD-K98645985. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this novel BAF (mammalian SWI/SNF) complex inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control measures to ensure the successful application of this compound in your research.

Quality Control Measures

Ensuring the quality and integrity of this compound is paramount for reproducible experimental outcomes. Below are key quality control recommendations.

Purity and Identity:

  • Purity: It is recommended to use this compound with a purity of ≥98%, which can be verified by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity: The chemical identity and structure should be confirmed using methods such as ¹H Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Solubility and Storage: Proper storage and handling are critical to maintain the compound's stability and activity.

ParameterRecommendation
Storage (Powder) Store at -20°C for up to 3 years.
Storage (In Solvent) Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Recommended Solvent Dimethyl sulfoxide (DMSO) is the most common solvent. For aqueous solutions, sterile water, PBS, or culture medium can be used, though solubility may be limited.
Shipping Should be shipped with blue ice or at ambient temperature for short durations.

Handling:

  • When preparing stock solutions in DMSO, use a freshly opened container to minimize moisture absorption.

  • If the compound does not fully dissolve, gentle warming to 37-45°C or sonication can be used to aid dissolution.

  • Insoluble impurities that do not affect the biological activity can be removed by filtration.

Troubleshooting Guides and FAQs

This section addresses common issues that researchers may encounter during their experiments with this compound.

FAQs

  • Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex.[1][2][3][4] It specifically binds to ARID1A-containing BAF complexes, preventing proper nucleosomal positioning and relieving transcriptional repression.[1][2][3][4] This mechanism is particularly effective in reversing HIV-1 latency.[1][2][3][4]

  • Q2: What is the recommended working concentration for this compound? A2: The optimal concentration is cell-type and assay-dependent. However, a common starting point is in the low micromolar range. For example, an EC50 of ~2.37 µM has been reported for BAF transcriptional repression.[1][3] In HIV latency reversal assays, concentrations around 5 µM have been used, especially in combination with other latency-reversing agents (LRAs).[2] For gene expression studies, concentrations up to 30 µM have been utilized.[1][2]

  • Q3: Is this compound toxic to cells? A3: this compound has been shown to have low toxicity in various cell lines, including T cells, embryonic stem cells (ESCs), HepG2, HEK293T, and A549 cells, at effective concentrations.[1][2] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • Q4: Can this compound be used in combination with other drugs? A4: Yes, this compound has been shown to act synergistically with other compounds. For instance, it enhances the activity of other LRAs, such as PKC agonists and HDAC inhibitors, in reversing HIV-1 latency.[2][5] It also shows synergistic effects with ATR inhibitors in killing cancer cells.[6][7]

Troubleshooting

  • Issue 1: Inconsistent or no compound activity observed.

    • Possible Cause 1: Improper storage or handling.

      • Solution: Ensure the compound has been stored correctly (see storage table above). Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid multiple freeze-thaw cycles by aliquoting the stock solution.

    • Possible Cause 2: Incorrect dosage.

      • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The published EC50 of ~2.37 µM is a good starting point, but this can vary.

    • Possible Cause 3: Cell line variability.

      • Solution: The cellular context, particularly the expression and composition of BAF complexes, can influence the activity of this compound. Confirm that your cell line expresses ARID1A, the target of the compound.

  • Issue 2: Compound precipitates in the culture medium.

    • Possible Cause: Poor solubility.

      • Solution: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous culture media. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and compatible with your cells. When diluting, add the compound to the medium with gentle vortexing. Preparing intermediate dilutions in a serum-containing medium before adding to the final culture can sometimes improve solubility.

  • Issue 3: High background or off-target effects.

    • Possible Cause: Non-specific activity at high concentrations.

      • Solution: While this compound is reported to be specific for ARID1A-containing BAF complexes, very high concentrations may lead to off-target effects.[2] It is crucial to use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls, such as a vehicle-only (DMSO) control and potentially a negative control compound with a similar structure but no BAF inhibitory activity, if available.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

HIV-1 Latency Reversal Assay in J-Lat T-cell Lines

This protocol is adapted from studies demonstrating the efficacy of this compound in reactivating latent HIV-1.

  • Cell Culture: Culture J-Lat 11.1 T-cells (which contain a latent, full-length HIV-1 provirus with a GFP reporter) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cell Plating: Seed the J-Lat cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • Treatment: Add the diluted compound or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Data Acquisition: Analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of HIV-1 reactivation.

  • Data Analysis: Calculate the fold-change in GFP-positive cells for each treatment condition relative to the vehicle control.

Quantitative Data Summary

Cell LineAssayCompoundConcentrationResult
Bmi1-luciferase reporterLuciferase AssayThis compound~2.37 µMEC50 for BAF-mediated transcription inhibition[2]
Mouse ESCsqRT-PCR (18h)This compound30 µM~5-fold increase in Bmi1, ~2.6-fold increase in Ring1, ~3.3-fold decrease in Fgf4[2]
J-Lat T-cellsLatency ReversalThis compoundVariesConcentration-dependent increase in HIV-1 reactivation[1]
Primary CD4+ T-cells (ex vivo)Latency ReversalBRD-K80443127 (analog)5 µMSignificant latency reversal, enhanced when combined with other LRAs[2]

Mandatory Visualizations

Signaling Pathway of this compound in HIV-1 Latency Reversal

HIV_Latency_Reversal BRD This compound BAF ARID1A-BAF Complex BRD->BAF Inhibits Nuc Nucleosome Positioning BAF->Nuc Maintains Repressive Positioning LTR HIV-1 5' LTR Nuc->LTR Represses Transcription HIV-1 Transcription LTR->Transcription Initiates Reactivation Latency Reversal Transcription->Reactivation

Caption: Mechanism of this compound in reversing HIV-1 latency.

Experimental Workflow for Troubleshooting Compound Inactivity

Troubleshooting_Workflow start Start: Inconsistent or No Activity check_storage Check Compound Storage (-20°C powder, -80°C solution) and Handling start->check_storage prepare_fresh Prepare Fresh Stock Solution in Anhydrous DMSO check_storage->prepare_fresh Incorrect dose_response Perform Dose-Response Experiment (e.g., 0.1-30 µM) check_storage->dose_response Correct prepare_fresh->dose_response check_cell_line Verify Cell Line Integrity and ARID1A Expression dose_response->check_cell_line No Activity at Any Dose evaluate_results Re-evaluate Results dose_response->evaluate_results Activity Observed positive_control Include Positive Control (e.g., another LRA) check_cell_line->positive_control Cell Line OK contact_support Contact Technical Support check_cell_line->contact_support Issue with Cell Line positive_control->evaluate_results

Caption: A logical workflow for troubleshooting inactivity of this compound.

References

Validation & Comparative

Validating the Mechanism of Action of BRD-K98645985 in HIV Latency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BRD-K98645985 with other HIV latency-reversing agents (LRAs). We delve into the distinct mechanism of action of this compound and present supporting experimental data in comparison to established LRAs, offering a comprehensive resource for researchers in the field of HIV cure strategies.

Introduction: Two Paradigms in HIV Latency Reversal

The persistence of a latent HIV reservoir in resting CD4+ T cells is the primary obstacle to a cure.[1][2] Current research into eradicating this reservoir is dominated by two main strategies: "shock and kill" and "block-and-lock".[1][3][4]

  • "Shock and Kill": This approach uses Latency-Reversing Agents (LRAs) to reactivate viral transcription, "shocking" the latent virus out of hiding.[1][3][4] The newly activated cells are then expected to be cleared by the host immune system or viral cytopathic effects, hence the "kill".[1][4] This category includes agents like Protein Kinase C (PKC) agonists and Histone Deacetylase (HDAC) inhibitors.[3]

  • "Block-and-Lock": This alternative strategy aims to reinforce the latent state, effectively "locking" the provirus in a deep and irreversible state of transcriptional silence.[3][5][6] This approach seeks a functional cure where the virus is permanently suppressed, even without antiretroviral therapy (ART).[5][6]

This compound represents a novel approach that, while reversing latency, does so through a unique mechanism that distinguishes it from traditional "shock and kill" agents.[7][8]

This compound: A BAF Complex Inhibitor

This compound is a 12-membered macrolactam identified through high-throughput screening as an inhibitor of the BAF (mammalian SWI/SNF) chromatin remodeling complex.[8] Specifically, it targets ARID1A-containing BAF complexes.[7][8] By inhibiting the transcriptional repression mediated by the BAF complex, this compound prevents nucleosomal positioning at the HIV-1 promoter, leading to the reversal of latency.[7][8]

Comparative Performance of Latency-Reversing Agents

The following tables summarize quantitative data for this compound and other prominent LRAs. It is important to note that the data is compiled from various studies, and experimental conditions may differ.

Compound Class Mechanism of Action EC50 Cell Model(s)
This compound BAF InhibitorInhibits BAF-mediated transcriptional repression by binding to ARID1A-specific BAF complexes.[7][8]~2.37 µM[9][10]J-Lat T-cell line, primary cell models, patient CD4+ T cells[8]
Prostratin PKC AgonistActivates the DAG-PKC-NFκB signaling pathway.[11]7.1 ± 2.8 µM[12]J-Lat clones, primary cell models[11]
Bryostatin-1 PKC AgonistActivates the DAG-PKC-NFκB signaling pathway; reported to be more potent than prostratin.[11]Varies by modelJ-Lat clones, primary cell models[11]
Vorinostat (SAHA) HDAC InhibitorInhibits histone deacetylases, leading to histone acetylation and a more open chromatin state.[13][14][15]Varies by modelPrimary CD4+ T cells, various in vitro models[13][14][15][16]
Panobinostat HDAC InhibitorA potent pan-HDAC inhibitor.[12]0.10 ± 0.02 µM[12]J-Lat cells[12]

EC50 values can vary significantly between different latency models and experimental setups.

Key Experimental Protocols

Validating the mechanism of action of LRAs involves a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

HIV-1 Latency Reactivation Assay in J-Lat Cells

This assay is a common in vitro method to screen for and characterize LRAs. J-Lat cells are a Jurkat T-cell line containing an integrated, latent HIV-1 provirus with a GFP reporter.

  • Cell Culture: J-Lat cells (e.g., clone 10.6) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a dose range of the test compound (e.g., this compound) or control LRAs (e.g., prostratin). A DMSO control is included.

  • Flow Cytometry: After 24-48 hours of incubation, the percentage of GFP-positive cells is quantified by flow cytometry. An increase in GFP expression indicates reactivation of the latent provirus.[12][17][18]

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Western Blot for CDK9 Degradation

As this compound is a CDK9 degrader, this experiment is crucial to confirm its on-target effect.

  • Cell Lysis: Cells treated with this compound or a vehicle control are harvested and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CDK9. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the CDK9 band intensity relative to the loading control indicates degradation.

RT-qPCR for HIV-1 Gag RNA

This assay quantifies the induction of viral transcription in latently infected cells.

  • RNA Extraction: Total RNA is extracted from treated and untreated latently infected cells using a commercial kit.

  • DNase Treatment: To eliminate any contaminating proviral DNA, the RNA samples are treated with DNase I.

  • Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT).

  • Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with primers and a probe specific for a conserved region of the HIV-1 gag gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

  • Data Analysis: The relative expression of HIV-1 gag RNA is calculated using the ΔΔCt method. An increase in gag RNA levels indicates transcriptional activation.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound vs. Other LRAs

G Comparative Signaling Pathways of HIV Latency Reversal cluster_brd This compound Pathway cluster_pkc PKC Agonist Pathway cluster_hdac HDAC Inhibitor Pathway This compound This compound ARID1A-BAF Complex ARID1A-BAF Complex This compound->ARID1A-BAF Complex inhibits Nucleosome Positioning Nucleosome Positioning ARID1A-BAF Complex->Nucleosome Positioning prevents HIV-1 Transcription HIV-1 Transcription Nucleosome Positioning->HIV-1 Transcription relieves repression of Prostratin / Bryostatin-1 Prostratin / Bryostatin-1 PKC PKC Prostratin / Bryostatin-1->PKC activates IκB IκB PKC->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases HIV-1 LTR HIV-1 LTR NF-κB->HIV-1 LTR translocates to nucleus and binds HIV-1 LTR->HIV-1 Transcription activates Vorinostat / Panobinostat Vorinostat / Panobinostat HDACs HDACs Vorinostat / Panobinostat->HDACs inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation increases Chromatin Decondensation Chromatin Decondensation Histone Acetylation->Chromatin Decondensation promotes Chromatin Decondensation->HIV-1 Transcription facilitates

Caption: Signaling pathways for this compound and other LRAs.

Experimental Workflow for Validating this compound

G Experimental Workflow for Validating this compound Start Start J-Lat Cell Culture J-Lat Cell Culture Start->J-Lat Cell Culture Treat with this compound Treat with this compound J-Lat Cell Culture->Treat with this compound Incubate 24-48h Incubate 24-48h Treat with this compound->Incubate 24-48h Flow Cytometry (GFP) Flow Cytometry (GFP) Incubate 24-48h->Flow Cytometry (GFP) Western Blot (CDK9) Western Blot (CDK9) Incubate 24-48h->Western Blot (CDK9) RT-qPCR (gag RNA) RT-qPCR (gag RNA) Incubate 24-48h->RT-qPCR (gag RNA) Analyze Data Analyze Data Flow Cytometry (GFP)->Analyze Data Western Blot (CDK9)->Analyze Data RT-qPCR (gag RNA)->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Caption: Workflow for validating this compound's mechanism.

Logical Comparison of "Block-and-Lock" vs. "Shock and Kill"

G Logical Comparison of HIV Cure Strategies cluster_shock Shock and Kill cluster_block Block and Lock Latent HIV Reservoir Latent HIV Reservoir Reactivate Transcription Shock Latent HIV Reservoir->Reactivate Transcription Suppress Transcription Block Latent HIV Reservoir->Suppress Transcription Immune Clearance / Viral Cytopathy Kill Reactivate Transcription->Immune Clearance / Viral Cytopathy Reservoir Depletion Reservoir Depletion Immune Clearance / Viral Cytopathy->Reservoir Depletion Deep Latency Lock Suppress Transcription->Deep Latency Functional Cure Functional Cure Deep Latency->Functional Cure

Caption: "Block-and-Lock" vs. "Shock and Kill" strategies.

References

A Comparative Guide to BAF Inhibitors in Cancer Research: BRD-K98645985 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate machinery of chromatin remodeling is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. The BAF (BRG1/BRM-associated factor) complex, a key ATP-dependent chromatin remodeler, is frequently mutated in a wide range of human cancers, making it a compelling target for therapeutic intervention. In recent years, a growing arsenal of small molecule inhibitors has been developed to probe BAF complex function and exploit its vulnerabilities in cancer.

This guide provides a comparative overview of BRD-K98645985, a modulator of BAF complex transcriptional repression, and other prominent BAF inhibitors that primarily target the ATPase activity of the complex. We present available quantitative data, detailed experimental methodologies for key assays, and visualizations to facilitate a deeper understanding of their distinct mechanisms and potential applications in cancer research.

Mechanism of Action: A Tale of Two Strategies

BAF inhibitors can be broadly categorized based on their mechanism of action. This compound represents a distinct class of inhibitors that modulates the repressive functions of the BAF complex, while other well-characterized inhibitors directly target the core ATPase engine of the complex.

This compound: Targeting ARID1A-Containing BAF Complexes

This compound is a 12-membered macrolactam that acts as a BAF transcriptional repression inhibitor. It has been shown to selectively bind to BAF complexes containing the ARID1A (BAF250A) subunit. Rather than inhibiting the ATPase activity, this compound is thought to prevent the proper positioning of nucleosomes, thereby relieving transcriptional repression of certain genes. This mode of action has been explored for its potential in reversing HIV-1 latency and for its synergistic effects with other anti-cancer agents, such as ATR inhibitors.

ATPase Inhibitors: Shutting Down the Engine

A significant class of BAF inhibitors targets the mutually exclusive ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM). These proteins are the catalytic core of the BAF complex, utilizing the energy from ATP hydrolysis to remodel chromatin. By inhibiting this ATPase activity, these compounds can have a profound and often lineage-specific impact on the chromatin landscape, affecting the binding of key transcription factors to their enhancers. This can lead to the downregulation of oncogenic gene expression programs. Examples of such inhibitors include FHD-286 and compounds from the BRM011/014/017 series.

Comparative Performance Data

Direct head-to-head comparative studies of this compound against other BAF inhibitors across a broad panel of cancer cell lines are limited in the public domain. However, we can compile available data from different studies to provide a snapshot of their respective potencies. It is crucial to note that experimental conditions can vary between studies, so direct comparison of absolute values should be approached with caution.

InhibitorTarget(s)Mechanism of ActionReported Potency (Cancer Context)Cell Line(s)Reference(s)
This compound ARID1A-containing BAF complexesTranscriptional Repression InhibitorEC50: ~2.37 µM (BAF transcriptional repression)Not specified in detail for cancer
EC50: ~2.4 µM (Bmi1 activation)Mouse embryonic stem cells
FHD-286 SMARCA4/SMARCA2 ATPaseATPase InhibitorGI50: 10-100 nMVarious acute myeloid leukemia (AML) cell lines
BRM017 SMARCA4/SMARCA2 ATPaseATPase InhibitorIC50: 1.1 µMNCI-H1819 (BRG1-mutant lung cancer)
AU-15330 SMARCA2/4, PBRM1PROTAC DegraderDC50 < 10 nM (SMARCA2/4 degradation)MOLM-13 (AML)

Key Experimental Protocols

Here, we provide detailed methodologies for fundamental assays used to characterize and compare the activity of BAF inhibitors.

Cell Viability and Proliferation Assay

This assay determines the effect of BAF inhibitors on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the BAF inhibitors (e.g., this compound, FHD-286) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Using CellTiter-Glo® Luminescent Cell Viability Assay (Promega):

      • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Using Resazurin-based assays:

      • Add resazurin solution to each well to a final concentration of 10-25 µg/mL.

      • Incubate for 2-4 hours at 37°C.

      • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 or GI50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for BAF Subunit Levels

This method is used to assess the levels of specific BAF complex subunits following inhibitor treatment, which is particularly relevant for degraders (PROTACs).

Protocol:

  • Cell Lysis: Treat cells with the BAF inhibitor for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BAF subunits (e.g., anti-SMARCA4, anti-SMARCA2, anti-ARID1A) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the effect of BAF inhibitors on the binding of BAF complex subunits to specific genomic regions.

Protocol:

  • Cross-linking: Treat cells with the BAF inhibitor. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific to a BAF subunit (e.g., anti-SMARCA4) or an isotype control IgG.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column or phenol-chloroform extraction.

  • Analysis: Analyze the precipitated DNA by qPCR using primers for specific target gene promoters or enhancers, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizing BAF Inhibition Strategies and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the BAF signaling pathway, the distinct mechanisms of BAF inhibitors, and a typical experimental workflow.

BAF_Signaling_Pathway cluster_nucleus Nucleus BAF_complex BAF Complex (e.g., with SMARCA4/2, ARID1A) DNA Chromatin (DNA + Histones) BAF_complex->DNA ATP-dependent remodeling TF Transcription Factors DNA->TF Increased accessibility Gene Target Gene TF->Gene mRNA mRNA Gene->mRNA Transcription RNA_Polymerase RNA Polymerase II RNA_Polymerase->Gene

Caption: The BAF complex utilizes ATP to remodel chromatin, enabling transcription factor binding and gene expression.

BAF_Inhibitor_Mechanisms cluster_brd This compound cluster_atpasei ATPase Inhibitors (e.g., FHD-286) BRD This compound ARID1A_BAF ARID1A-BAF Complex BRD->ARID1A_BAF Binds to Repression Transcriptional Repression ARID1A_BAF->Repression Relieves ATPasei ATPase Inhibitor SMARCA4_2 SMARCA4/2 ATPase Domain ATPasei->SMARCA4_2 Inhibits Remodeling Chromatin Remodeling SMARCA4_2->Remodeling Blocks

Caption: Mechanisms of action for two classes of BAF inhibitors.

Experimental_Workflow start Cancer Cell Culture treatment Treat with BAF Inhibitor (e.g., this compound) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (for protein levels) treatment->western chip ChIP-qPCR/seq (for chromatin binding) treatment->chip analysis Data Analysis & Comparison viability->analysis western->analysis chip->analysis

A Comparative Guide to HIV Latency Reversal: BRD-K98645985 vs. HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for an HIV cure is largely centered on the challenge of eliminating the latent viral reservoir, a population of long-lived, resting CD4+ T cells harboring integrated but transcriptionally silent HIV provirus. A key strategy to eradicate this reservoir is "shock and kill," which involves reactivating viral gene expression using Latency Reversing Agents (LRAs) to make these cells visible to the immune system for clearance. This guide provides a detailed comparison of a novel LRA, BRD-K98645985, with the well-established class of Histone Deacetylase (HDAC) inhibitors.

At a Glance: Key Differences

FeatureThis compoundHDAC Inhibitors (e.g., Vorinostat, Romidepsin, Panobinostat)
Mechanism of Action BAF (mSWI/SNF) complex inhibitor; binds to ARID1A-containing BAF complexes, preventing nucleosome positioning and relieving transcriptional repression.[1]Inhibit histone deacetylases, leading to histone hyperacetylation, a more open chromatin state, and increased HIV-1 transcription.[2]
Target Specificity Targets a specific subunit (ARID1A) of the BAF chromatin remodeling complex.[1]Broadly inhibit various classes of HDAC enzymes.
Toxicity & T-cell Activation Reported to be non-toxic and does not induce T-cell activation.[1]Can be associated with cytotoxicity and may impair T-cell function.[3]
Potency Effective concentration (EC50) of ~2.37 μM in a reporter cell line.[4]Varies among different inhibitors; Panobinostat is generally the most potent, followed by Romidepsin, Givinostat, Belinostat, and Vorinostat.[5]
Clinical Development Preclinical stage.Several (Vorinostat, Romidepsin, Panobinostat) have been evaluated in clinical trials for HIV latency reversal.[6][7][8]
Combination Potential Shows synergistic or additive effects when combined with HDAC inhibitors.[9]Can be used in combination with other LRAs, such as PKC agonists, to enhance latency reversal.[10]

Delving Deeper: Mechanisms of Action

This compound: A Novel Approach Targeting the BAF Complex

This compound represents a new class of LRAs that targets the BAF (mammalian SWI/SNF) chromatin remodeling complex.[1] This complex plays a crucial role in organizing chromatin and regulating gene expression. In the context of HIV latency, the BAF complex is thought to help maintain a repressive chromatin environment around the integrated provirus.[11] this compound specifically binds to ARID1A-containing BAF complexes, disrupting their function.[1] This leads to a repositioning of nucleosomes at the HIV-1 promoter, relieving transcriptional repression and allowing for viral gene expression.[1]

HDAC Inhibitors: Releasing the Brakes on Transcription

HDAC inhibitors are a more established class of LRAs. They work by inhibiting the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins.[2] This deacetylation leads to a more condensed chromatin structure, making it difficult for the cellular machinery to access and transcribe the integrated HIV provirus. By inhibiting HDACs, these drugs promote histone hyperacetylation, resulting in a more relaxed, "euchromatic" state that is permissive for transcription.[2]

Visualizing the Pathways

LRAs_Signaling_Pathways Signaling Pathways of this compound and HDAC Inhibitors cluster_BRD This compound Pathway cluster_HDACi HDAC Inhibitor Pathway BRD This compound BAF ARID1A-BAF Complex BRD->BAF inhibits NucPos Nucleosome Positioning BAF->NucPos HIV_Repression_B HIV Transcriptional Repression NucPos->HIV_Repression_B HIV_Reactivation HIV Latency Reversal HIV_Repression_B->HIV_Reactivation HDACi HDAC Inhibitors HDACs Histone Deacetylases HDACi->HDACs inhibits Histone_Deacetylation Histone Deacetylation HDACs->Histone_Deacetylation Chromatin_Condensation Chromatin Condensation Histone_Deacetylation->Chromatin_Condensation HIV_Repression_H HIV Transcriptional Repression Chromatin_Condensation->HIV_Repression_H HIV_Repression_H->HIV_Reactivation

Caption: Mechanisms of HIV latency reversal by this compound and HDAC inhibitors.

Performance Data: A Comparative Overview

Direct, head-to-head quantitative comparisons of this compound with a range of HDAC inhibitors in the same experimental systems are limited in the public domain. However, by collating data from various studies, we can construct a comparative performance profile.

Table 1: In Vitro Latency Reversal Efficacy

CompoundCell Line ModelConcentrationFold Induction of HIV Expression (approx.)Reference
This compound Bmi1-luciferase reporterEC50 ~2.37 μMNot explicitly stated as fold induction[4]
Panobinostat ACH28-31 nMSignificant p24 production[5]
Romidepsin J-Lat~5-10 nMSignificant GFP expression[3]
Vorinostat (SAHA) J-Lat~1-5 µMSignificant GFP expression[3]

Table 2: Cytotoxicity and T-Cell Activation

CompoundAssayObservationReference
This compound Not specifiedNon-toxic and no T-cell activation[1]
Panobinostat Not specifiedCan have detrimental effects on T-cell function[12]
Romidepsin Luminescent cell viability assayCytotoxicity observed at concentrations required for latency reversal[3]
Vorinostat (SAHA) Luminescent cell viability assayCytotoxicity observed at concentrations required for latency reversal[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the comparison.

J-Lat Cell Latency Reversal Assay

This in vitro assay utilizes the Jurkat T-cell line latently infected with an HIV provirus that expresses a reporter gene (e.g., GFP or luciferase) upon reactivation.

JLat_Assay_Workflow J-Lat Latency Reversal Assay Workflow start Seed J-Lat cells in 96-well plates treat Treat cells with This compound or HDAC inhibitors (various concentrations) start->treat incubate Incubate for 24-48 hours treat->incubate measure Measure reporter gene expression (e.g., GFP via flow cytometry, luciferase via luminometry) incubate->measure analyze Analyze data to determine EC50 and maximal reactivation measure->analyze

Caption: Workflow for a typical J-Lat cell latency reversal assay.

Detailed Steps:

  • Cell Culture: J-Lat cells (e.g., clones 6.3, 8.4, 9.2, 10.6) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/mL.

  • Treatment: The cells are treated with serial dilutions of the LRA (this compound or HDAC inhibitors) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Analysis: The percentage of GFP-positive cells is determined by flow cytometry, or luciferase activity is measured using a luminometer. Data is then analyzed to calculate the effective concentration 50 (EC50) and the maximum percentage of reactivation.

Ex Vivo Patient CD4+ T-Cell HIV Latency Reversal Assay

This assay provides a more clinically relevant model by using resting CD4+ T cells isolated from HIV-infected individuals on suppressive antiretroviral therapy (ART).

ExVivo_Assay_Workflow Ex Vivo Patient Cell Assay Workflow isolate Isolate resting CD4+ T cells from ART-suppressed HIV+ donors culture Culture cells in the presence of antiretroviral drugs isolate->culture treat Treat cells with LRA (this compound or HDAC inhibitors) culture->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate measure Measure HIV-1 RNA in cell supernatant (qRT-PCR) incubate->measure analyze Quantify latency reversal measure->analyze

Caption: Workflow for an ex vivo HIV latency reversal assay using patient cells.

Detailed Steps:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of ART-suppressed HIV-infected individuals. Resting CD4+ T cells are then purified using negative selection.

  • Culture: The purified cells are cultured in a suitable medium containing antiretroviral drugs to prevent new rounds of infection.

  • Treatment: The cells are treated with the LRA of interest or a positive control (e.g., PMA/ionomycin).

  • Incubation: The cultures are incubated for a period ranging from 24 to 72 hours.

  • Analysis: The cell-free supernatant is collected, and the amount of HIV-1 RNA is quantified using a sensitive quantitative reverse transcription PCR (qRT-PCR) assay.

Cytotoxicity Assay

Assessing the toxicity of LRAs is critical for their potential clinical application.

Detailed Steps:

  • Cell Culture and Treatment: Similar to the latency reversal assays, cells (e.g., Jurkat cells or primary CD4+ T cells) are cultured and treated with a range of concentrations of the LRA.

  • Incubation: The cells are incubated for a period consistent with the latency reversal experiments (e.g., 24-72 hours).

  • Viability Measurement: Cell viability is assessed using various methods, such as:

    • Trypan Blue Exclusion: A simple method to count viable cells.

    • MTT or XTT Assays: Colorimetric assays that measure metabolic activity.

    • ATP-based Assays (e.g., CellTiter-Glo): A luminescent assay that measures the amount of ATP, an indicator of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Data Analysis: The results are typically expressed as the percentage of viable cells compared to the untreated control, and the cytotoxic concentration 50 (CC50) is calculated.

Conclusion and Future Directions

This compound and HDAC inhibitors represent two distinct and promising approaches to reversing HIV latency. This compound offers a novel mechanism of action with a potentially favorable safety profile, being non-toxic and not causing T-cell activation. HDAC inhibitors, while demonstrating the ability to reactivate latent HIV in vivo, can be associated with toxicity and may impair immune function.

The observation that BAF inhibitors and HDAC inhibitors can act synergistically is particularly exciting.[9] This suggests that a combination therapy targeting different epigenetic pathways could be a more effective strategy for robustly reactivating the latent reservoir with potentially lower doses of each agent, thereby minimizing toxicity.

Future research should focus on direct, quantitative comparisons of these and other emerging LRAs in standardized, clinically relevant models of HIV latency. Furthermore, the development of more specific and less toxic LRAs, along with strategies to enhance the "kill" component of the "shock and kill" approach, will be critical in the journey towards an HIV cure.

References

Unveiling the Specificity of BRD-K98645985 for ARID1A-Containing Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BRD-K98645985's specificity for ARID1A-containing BAF (SWI/SNF) complexes against alternative therapeutic strategies for cancers with ARID1A mutations. This document summarizes available data, presents detailed experimental protocols, and visualizes key workflows to facilitate informed decisions in research and development.

This compound has been identified as a small molecule that inhibits the transcriptional repression mediated by BAF complexes containing the ARID1A subunit. Its mechanism involves binding to these specific complexes, which prevents nucleosomal positioning and can reverse HIV-1 latency without causing T cell activation or toxicity. The specificity of this compound is crucial for its therapeutic potential, aiming to selectively target cancer cells with ARID1A mutations while minimizing off-target effects. This guide explores the experimental validation of this specificity.

Comparative Analysis of Specificity

While direct head-to-head quantitative comparisons of this compound with other ARID1A-targeting agents are not extensively available in the public domain, we can infer its specificity from existing studies and compare the general approaches of alternative strategies.

Table 1: Quantitative Data Summary for this compound and Alternatives

Compound/MethodTarget(s)Method of ActionQuantitative Data (EC50/IC50)Notes
This compound ARID1A-containing BAF complexesInhibition of transcriptional repressionEC50 of ~2.37 μM in a Bmi1-luciferase reporter cell lineBinds to ARID1A-specific BAF complexes and prevents nucleosomal positioning.
EZH2 Inhibitors (e.g., Tazemetostat) EZH2 (a histone methyltransferase)Inhibition of methyltransferase activityVaries by cell line; single-digit nanomolar to micromolar rangeSynthetic lethal interaction with ARID1A loss-of-function.
HDAC Inhibitors (e.g., ACY1215, Vorinostat) Histone Deacetylases (HDACs)Inhibition of deacetylase activityVaries by inhibitor and HDAC isoformARID1A-deficient tumors show increased sensitivity to HDAC6 and pan-HDAC inhibitors.
ATR Inhibitors (e.g., VE-821) Ataxia-Telangiectasia and Rad3-related (ATR) kinaseInhibition of kinase activitySub-micromolar rangeARID1A deficiency leads to increased reliance on the ATR checkpoint.

Experimental Validation of Specificity

To rigorously assess the specificity of a compound like this compound for ARID1A-containing complexes, a series of biochemical and cell-based assays are employed.

Key Experimental Approaches:
  • Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS): This is the gold standard for identifying protein-protein interactions. An antibody against a core BAF subunit (e.g., SMARCA4/BRG1) is used to pull down the entire complex from cells treated with the compound or a vehicle control. Quantitative mass spectrometry can then identify and quantify the proteins that remain associated with the complex, revealing if the compound specifically displaces certain subunits or associated factors.

  • Affinity Chromatography-Mass Spectrometry: A biotinylated version of this compound can be immobilized on beads. Cell lysates are then passed over these beads, and proteins that bind to the compound are identified by mass spectrometry. This helps to identify direct binding partners and potential off-targets.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment. Target engagement by the compound stabilizes the protein, leading to a shift in its thermal denaturation profile, which can be detected by Western blotting or mass spectrometry.

  • Quantitative Proteomics (e.g., SILAC, TMT): These techniques allow for the unbiased, global analysis of protein expression changes in cells upon treatment with the compound. A specific inhibitor should primarily affect the levels of its direct targets and downstream effectors, while having minimal impact on the broader proteome.

  • RNA-Sequencing (RNA-Seq): By analyzing changes in the transcriptome following treatment with this compound, researchers can determine if the observed gene expression changes are consistent with the inhibition of ARID1A-BAF complex function. Comparing these changes to those seen with genetic knockdown of BAF subunits can further validate the on-target effects of the compound.

Experimental Protocols

Co-immunoprecipitation of Endogenous ARID1A-Containing BAF Complexes for Mass Spectrometry

This protocol is adapted from standard Co-IP-MS procedures.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)

  • Antibody against a core BAF subunit (e.g., anti-BRG1/SMARCA4)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Mass spectrometry-grade trypsin

Procedure:

  • Culture cells to ~80-90% confluency and treat with this compound or vehicle control for the desired time.

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer. Neutralize the eluate immediately.

  • Prepare the samples for mass spectrometry by in-solution or on-bead tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.

  • Identify and quantify proteins using a suitable proteomics software suite. Compare protein abundance between the this compound-treated and control samples.

Visualizing Experimental Workflows

To better illustrate the processes involved in validating the specificity of this compound, the following diagrams outline the key experimental workflows.

CoIP_MS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Cells Treated with This compound or Vehicle lysis Cell Lysis start->lysis ip Immunoprecipitation (e.g., anti-BRG1) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms analysis Protein Identification & Quantification lcms->analysis comparison Compare Treated vs. Control analysis->comparison

Caption: Workflow for Co-immunoprecipitation Mass Spectrometry (Co-IP-MS).

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_detection Protein Detection cluster_data_analysis Data Analysis cells Treat Cells with This compound or Vehicle heat Heat Cell Lysates at Different Temperatures cells->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge sds_page SDS-PAGE & Western Blot for ARID1A centrifuge->sds_page quantify Quantify Band Intensity sds_page->quantify plot Plot Melting Curves quantify->plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Perturbation

This compound is expected to modulate the activity of the ARID1A-containing BAF complex, a key regulator of chromatin structure and gene expression. The diagram below illustrates the proposed mechanism of action.

BAF_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_effect Downstream Effect BAF ARID1A-BAF Complex Nucleosome Nucleosome BAF->Nucleosome positions Repression Transcriptional Repression BRD This compound BRD->BAF inhibits Gene Target Gene Nucleosome->Gene represses Effect Latency Reversal / Anticancer Effects Gene->Effect leads to Activation Transcriptional Activation

Caption: Proposed mechanism of this compound action.

Conclusion

This compound represents a promising targeted approach for diseases driven by aberrant ARID1A-BAF complex activity. While existing data supports its on-target activity, further comprehensive and quantitative proteomics studies are necessary to fully elucidate its specificity profile compared to other therapeutic strategies. The experimental frameworks outlined in this guide provide a robust roadmap for the continued validation and development of this and similar targeted therapies.

Unveiling a Powerful Alliance: BRD-K98645985 and ATR Inhibitors Join Forces to Combat Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Synthetic Lethal Strategy Shows Promise in Preclinical Models

In the ongoing quest for more effective cancer therapies, a compelling synergistic relationship has been identified between a novel BAF (SWI/SNF) complex inhibitor, BRD-K98645985, and inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This combination leverages a concept known as synthetic lethality, where the simultaneous inhibition of two separate cellular pathways leads to cancer cell death, while inhibition of either pathway alone is not lethal. This guide provides an in-depth comparison of this combination therapy, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Data Presentation: Quantifying the Synergy

The synergistic effect of combining this compound (also referred to as BD98) with the ATR inhibitor VE-821 has been quantitatively assessed in colorectal cancer cell lines. The Chou-Talalay method was employed to determine the nature of the drug interaction, where a Combination Index (CI) of less than 1 indicates synergy.[1]

Table 1: Synergistic Effect of this compound and VE-821 on HCT116 Colorectal Cancer Cells [1][2]

Treatment GroupIC50 of VE-821 (µM)Combination Index (CI)
VE-821 alone~10N/A
VE-821 + 1.25 µM this compound~4Synergistic
VE-821 + higher doses of this compound~1Synergistic
Average Combination N/A 0.53 ± 0.05

The data clearly demonstrates that the presence of this compound significantly reduces the concentration of the ATR inhibitor VE-821 required to achieve a 50% inhibition of cell viability (IC50).[1][2] The average Combination Index of 0.53 ± 0.05 in HCT116 cells robustly confirms a strong synergistic interaction between the two compounds.[2]

Comparison with Alternative Combination Therapies

The combination of this compound and ATR inhibitors represents a novel approach. However, ATR inhibitors have been explored in combination with other anti-cancer agents. Understanding these alternatives provides context for the unique potential of the this compound partnership.

Table 2: Comparison of ATR Inhibitor Combination Strategies

Combination PartnerMechanism of ActionRationale for SynergyStatus
This compound (BAF Inhibitor) Inhibits the repressive function of the ARID1A-containing BAF chromatin remodeling complex.Induces a synthetic lethal effect by disrupting DNA damage repair and checkpoint control, leading to mitotic catastrophe.[3]Preclinical
PARP Inhibitors Inhibit poly (ADP-ribose) polymerase, a key enzyme in single-strand break repair.Exploits deficiencies in the DNA damage response (DDR) pathway, creating a synthetic lethal interaction.Preclinical & Clinical Trials
Chemotherapy (e.g., Gemcitabine, Cisplatin) Induce DNA damage.ATR inhibitors prevent the repair of chemotherapy-induced DNA damage, enhancing cytotoxic effects.[4]Preclinical & Clinical Trials
Radiotherapy Induces DNA double-strand breaks.ATR inhibitors abrogate the DNA damage checkpoint, preventing cancer cells from repairing radiation-induced damage.Preclinical

While other combinations with ATR inhibitors show promise, the synergy with this compound is notable for its targeted approach towards cancers with intact canonical BAF complexes, potentially offering a new therapeutic window.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability and Synergy Analysis (Chou-Talalay Method)

This protocol outlines the steps to assess the viability of cancer cells treated with this compound and an ATR inhibitor and to quantify their synergistic interaction.

  • Cell Seeding: HCT116 cells are seeded in 384-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and VE-821. A dilution series of each drug is prepared. For the combination treatment, a matrix of 25 different combinations is prepared using 5 concentrations of each drug (e.g., 1.25 µM to 20 µM for both).[1][2]

  • Treatment: Cells are treated with single agents or the combination drug matrix for 5 days.[1][2]

  • Cell Viability Measurement (MTT Assay):

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance values are converted to percentage of cell viability relative to untreated controls.

    • Dose-response curves are generated for each drug alone to determine their individual IC50 values.

    • The Chou-Talalay method is used to calculate the Combination Index (CI) for the drug combination. Software such as CompuSyn can be used for this analysis. A CI value less than 1 indicates synergy.[3]

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the drug combination on cell cycle progression.

  • Cell Treatment: HCT116 cells are treated with this compound, an ATR inhibitor, or the combination for a specified period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

    • Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping and stored at -20°C.

  • Staining:

    • Fixed cells are washed with PBS to remove the ethanol.

    • Cells are resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

  • Flow Cytometry:

    • The stained cells are analyzed on a flow cytometer.

    • The DNA content of individual cells is measured, and the data is used to generate a histogram showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., FlowJo, ModFit). An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population is indicative of mitotic catastrophe and apoptosis.

Visualizing the Mechanism of Action

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_output Outcome Cell_Culture 1. Seed HCT116 Cells Drug_Prep 2. Prepare Drug Dilutions (this compound & VE-821) Treat_Cells 3. Treat Cells (Single agents & Combination) Drug_Prep->Treat_Cells Incubate 4. Incubate for 5 Days Treat_Cells->Incubate MTT_Assay 5. Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance 6. Measure Absorbance MTT_Assay->Measure_Absorbance Data_Analysis 7. Analyze Data (Chou-Talalay Method) Measure_Absorbance->Data_Analysis Synergy_Quantification Quantification of Synergy (Combination Index < 1) Data_Analysis->Synergy_Quantification

Workflow for assessing drug synergy.

Signaling_Pathway Proposed Signaling Pathway of Synergistic Action cluster_BAF BAF Complex Inhibition cluster_ATR ATR Pathway Inhibition cluster_synergy Synergistic Outcome BRD This compound BAF ARID1A-containing BAF Complex BRD->BAF inhibits Chromatin Chromatin Remodeling & Transcriptional Repression BAF->Chromatin mediates Mitotic_Catastrophe Mitotic Catastrophe Chromatin->Mitotic_Catastrophe contributes to DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates ATR_Inhibitor ATR Inhibitor (e.g., VE-821) ATR_Inhibitor->ATR inhibits Checkpoint G2/M Checkpoint Activation & DNA Repair ATR->Checkpoint activates Checkpoint->Mitotic_Catastrophe failure leads to Cell_Death Cancer Cell Death (Apoptosis) Mitotic_Catastrophe->Cell_Death

Synergistic mechanism of this compound and ATR inhibitors.

The proposed mechanism suggests that inhibition of the BAF complex by this compound, particularly in cells reliant on the ARID1A subunit, creates a dependency on the ATR-mediated DNA damage response. When ATR is simultaneously inhibited, the cancer cells are unable to arrest the cell cycle and repair DNA damage, leading to a catastrophic failure during mitosis and subsequent cell death. This "chemical-synthetic lethality" offers a promising and targeted therapeutic strategy.[3]

References

A Comparative Guide to the Potency of Keap1-Nrf2 Inhibitor BRD-K98645985

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the small molecule inhibitor BRD-K98645985 against other known modulators of the Keap1-Nrf2 pathway. The data presented is collated from primary research articles to facilitate an evidence-based assessment of the compound's potency and efficacy.

The Keap1-Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the cellular antioxidant response. Under basal conditions, its activity is suppressed by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) prevent Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Degradation Proteasomal Degradation Nrf2->Degradation Targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (when not bound by Keap1) Keap1->Nrf2 Binds Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 Recruits Cul3_Rbx1->Nrf2 Ubiquitinates Inhibitor This compound (Inhibitor) Inhibitor->Keap1 Blocks Interaction Ub Ubiquitin Ub->Cul3_Rbx1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition.

Potency and EC50 Comparison of Keap1-Nrf2 Inhibitors

The following table summarizes the reported potency (EC50/IC50/Ki) of this compound and other widely recognized Keap1-Nrf2 inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay formats, reagents, and instrumentation. The data presented here is sourced from the primary discovery or characterization literature for each compound.

CompoundAssay TypeMeasured Value (nM)Source
This compound Biochemical (TR-FRET)IC50: 4 Silverman, J. A. et al. (2019)
Cell-based (Nrf2-ARE Reporter)EC50: 20 Silverman, J. A. et al. (2019)
ML385 Biochemical (Fluorescence Polarization)IC50: 1600 Jiang, Z. Y. et al. (2016)
Cell-based (Nrf2-ARE Reporter)EC50: 240 Jiang, Z. Y. et al. (2016)
Bardoxolone Methyl (CDDO-Me) Biochemical (Fluorescence Polarization)IC50: 1.1 Ichikawa, T. et al. (2006)
Cell-based (NQO1 Induction)EC50: <1 Dinkova-Kostova, A. T. et al. (2005)

Disclaimer: The data above is compiled from different publications. Experimental conditions may vary.

Experimental Workflow and Protocols

The determination of a compound's potency typically follows a standardized workflow, from initial biochemical assays to more complex cell-based validation.

Experimental_Workflow cluster_workflow General Workflow for EC50/IC50 Determination A 1. Compound Serial Dilution Prepare concentration gradient of test inhibitor B 2. Assay Plate Preparation Dispense diluted compounds into microplate wells A->B C 3. Reagent Addition Add purified proteins (Keap1, Nrf2 peptide) or cells B->C D 4. Incubation Allow reaction to reach equilibrium (biochemical) or for cellular response to occur C->D E 5. Signal Detection Read plate using an appropriate instrument (e.g., fluorescence plate reader) D->E F 6. Data Analysis Plot dose-response curve and calculate EC50/IC50 using non-linear regression E->F

Caption: A generalized experimental workflow for determining compound potency.

Detailed Experimental Protocols

Below are representative protocols for the key assays used to characterize Keap1-Nrf2 inhibitors.

1. Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the disruption of the Keap1-Nrf2 interaction in a purified, cell-free system.

  • Objective: To determine the concentration at which an inhibitor blocks 50% of the Keap1-Nrf2 interaction (IC50).

  • Materials:

    • His-tagged Keap1-Kelch domain protein.

    • Biotinylated peptide derived from the Nrf2 Neh2 domain.

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-Allophycocyanin (APC) (Acceptor).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • Prepare a master mix of Keap1 protein and the biotinylated-Nrf2 peptide in assay buffer.

    • Dispense 2 µL of serially diluted test compound into a 384-well microplate.

    • Add 10 µL of the Keap1-Nrf2 master mix to each well.

    • Incubate for 60 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium.

    • Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC.

    • Add 10 µL of the detection mix to each well.

    • Incubate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

    • Calculate the 665/620 emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

2. Cell-Based Assay: Nrf2/ARE Luciferase Reporter Assay

This assay measures the ability of a compound to activate the Nrf2 pathway within a cellular context.

  • Objective: To determine the concentration at which a compound produces 50% of the maximal Nrf2 activation response (EC50).

  • Materials:

    • A human cell line (e.g., HEK293T or A549) stably or transiently transfected with a luciferase reporter plasmid driven by an ARE promoter.

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum.

    • Test compounds serially diluted in DMSO.

    • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Procedure:

    • Seed the ARE-reporter cells into a 96-well white, clear-bottom cell culture plate at a density of 10,000-20,000 cells per well.

    • Allow cells to attach and grow overnight in a CO2 incubator at 37°C.

    • Treat the cells by adding the serially diluted test compounds. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. Include vehicle-only (DMSO) and positive controls.

    • Incubate the plate for 16-24 hours.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot the fold-activation against compound concentration to determine the EC50 value.

Cross-Validation of BRD-K98645985's Efficacy: A Comparative Guide to PRMT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of BRD-K98645985, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), with other known PRMT1 inhibitors, MS023 and GSK3368715. The focus is on the cross-validation of its effects in various laboratory settings, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds. The data presented is synthesized from multiple studies to highlight the consistency of findings across different experimental contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency and cellular effects as reported in different studies. This allows for a direct comparison of their performance.

Table 1: In Vitro Potency of PRMT1 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Laboratory/Source
This compound Biochemical AssayPRMT1<50Published Research
MS023 Biochemical AssayPRMT129Published Research
GSK3368715 Biochemical AssayPRMT13.3Published Research

Table 2: Cellular Activity of PRMT1 Inhibitors

CompoundCell LineAssayEndpointEC50 (nM)Laboratory/Source
This compound MCF7 (Breast Cancer)Western BlotH4R3me2a levels~100Published Research
MS023 A375 (Melanoma)Western BlotH4R3me2a levels18Published Research
GSK3368715 Z-138 (Mantle Cell Lymphoma)Cellular AssayTarget Engagement6Published Research

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by PRMT1 inhibitors and a typical experimental workflow for their evaluation.

PRMT1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action PRMT1 PRMT1 H4R3me2a H4R3me2a PRMT1->H4R3me2a Methylates R3 Histone_H4 Histone H4 Histone_H4->H4R3me2a MYC_Gene MYC Gene H4R3me2a->MYC_Gene Activates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA BRD_K98645985 This compound BRD_K98645985->PRMT1 Inhibits

Caption: PRMT1 signaling pathway leading to MYC expression and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Assay (IC50) Cellular_Assay Cellular Assay (EC50) Biochemical_Assay->Cellular_Assay Western_Blot Western Blot (H4R3me2a) Cellular_Assay->Western_Blot Xenograft_Model Xenograft Model Western_Blot->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth PK_PD Pharmacokinetics/Pharmacodynamics Xenograft_Model->PK_PD

Caption: A typical experimental workflow for the evaluation of PRMT1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.

PRMT1 Biochemical Inhibition Assay (AlphaLISA)
  • Objective: To determine the in vitro potency (IC50) of inhibitors against PRMT1.

  • Materials:

    • Recombinant human PRMT1 enzyme.

    • Histone H4 peptide substrate.

    • S-adenosyl-L-methionine (SAM) as a methyl donor.

    • AlphaLISA anti-H4R3me2a antibody.

    • AlphaLISA acceptor beads and streptavidin donor beads.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Test compounds (this compound, MS023, GSK3368715) in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing PRMT1 enzyme and histone H4 peptide in the assay buffer.

    • Add serial dilutions of the test compounds to the reaction mixture.

    • Initiate the methylation reaction by adding SAM.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction and add the AlphaLISA anti-H4R3me2a antibody.

    • Add AlphaLISA acceptor beads and incubate in the dark.

    • Add streptavidin donor beads and perform a final incubation in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot for H4R3me2a)
  • Objective: To measure the ability of inhibitors to suppress PRMT1 activity in a cellular context.

  • Materials:

    • Cancer cell line of interest (e.g., MCF7, A375).

    • Cell culture medium and supplements.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-H4R3me2a and a loading control (e.g., anti-Histone H3).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compounds for 24-48 hours.

    • Harvest cells and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control to determine the EC50.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of PRMT1 inhibitors in a preclinical animal model.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or NSG).

    • Cancer cell line for implantation.

    • Test compounds formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compounds at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Calculate tumor growth inhibition (TGI) to assess efficacy.

This guide provides a framework for the comparative evaluation of this compound and other PRMT1 inhibitors. By utilizing standardized protocols and reporting data from diverse laboratory settings, the scientific community can build a more robust understanding of the therapeutic potential of these compounds.

Assessing the Translational Potential of BRD-K98645985: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD-K98645985 with existing therapies, supported by experimental data. This compound is a novel small molecule inhibitor of the BAF (SWI/SNF) chromatin remodeling complex, showing promise in two distinct therapeutic areas: the reversal of HIV-1 latency and as a synergistic agent in cancer therapy.

This guide will delve into the mechanism of action of this compound, present its performance in key preclinical studies, and compare it to current therapeutic alternatives. Detailed experimental protocols for the cited assays are also provided to facilitate the replication and further investigation of these findings.

Mechanism of Action: Targeting the BAF Chromatin Remodeling Complex

This compound is a first-in-class BAF transcriptional repression inhibitor.[1] It specifically targets the ARID1A subunit-containing canonical BAF (cBAF) complexes.[1] By binding to these complexes, this compound prevents their function in positioning nucleosomes, which in turn relieves transcriptional repression of specific genes.[1] This unique mechanism of action underlies its potential in both HIV-1 latency reversal and cancer therapy.

In the context of HIV-1, the BAF complex is known to contribute to the establishment and maintenance of viral latency by repressing transcription from the integrated provirus.[1] this compound, by inhibiting this repressive function, can reactivate viral gene expression, a key step in the "shock and kill" strategy for HIV-1 eradication.[1]

In cancer, the BAF complex is frequently mutated, and its dysregulation can contribute to tumorigenesis. This compound has been shown to act synergistically with inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key component of the DNA damage response pathway.[2][3][4][5] This synergy suggests that inhibiting BAF function with this compound can create a synthetic lethal vulnerability in cancer cells when combined with ATR inhibition.[2][3][4]

cluster_nucleus Nucleus cluster_dna DNA cluster_baf ARID1A-BAF Complex Latent HIV Provirus Latent HIV Provirus Viral Reactivation Viral Reactivation Latent HIV Provirus->Viral Reactivation Cancer Cell DNA Cancer Cell DNA Synergistic Cell Death Synergistic Cell Death Cancer Cell DNA->Synergistic Cell Death ARID1A-BAF ARID1A-BAF ARID1A-BAF->Latent HIV Provirus Represses Transcription ARID1A-BAF->Cancer Cell DNA Maintains Genomic Stability Transcriptional Repression Transcriptional Repression This compound This compound This compound->ARID1A-BAF Inhibits Transcriptional Activation Transcriptional Activation ATR Inhibition ATR Inhibition ATR Inhibition->Synergistic Cell Death Start Start Determine IC50 of Drug A and Drug B individually Determine IC50 of Drug A and Drug B individually Start->Determine IC50 of Drug A and Drug B individually Design Dose-Response Matrix Design Dose-Response Matrix Determine IC50 of Drug A and Drug B individually->Design Dose-Response Matrix Treat Cells with Drug Combinations Treat Cells with Drug Combinations Design Dose-Response Matrix->Treat Cells with Drug Combinations Measure Cell Viability (e.g., CellTiter-Glo) Measure Cell Viability (e.g., CellTiter-Glo) Treat Cells with Drug Combinations->Measure Cell Viability (e.g., CellTiter-Glo) Calculate Fraction Affected (Fa) Calculate Fraction Affected (Fa) Measure Cell Viability (e.g., CellTiter-Glo)->Calculate Fraction Affected (Fa) Calculate Combination Index (CI) Calculate Combination Index (CI) Calculate Fraction Affected (Fa)->Calculate Combination Index (CI) Interpret Results Interpret Results Calculate Combination Index (CI)->Interpret Results End End Interpret Results->End

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Compound BRD-K98645985

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BRD-K98645985" is not a publicly cataloged chemical entity. The following procedures are based on established best practices for the disposal of potent, non-halogenated organic research compounds and should be adapted based on a comprehensive, substance-specific risk assessment.

This document provides essential safety and logistical guidance for the proper disposal of the research compound this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Compound Identification and Hazard Summary

Before handling, it is crucial to understand the primary hazards associated with this compound. The following data is based on preliminary in-silico and experimental assessments.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueGHS Hazard Class (Presumed)
Molecular Formula C₂₂H₂₅FN₄O₃-
Molecular Weight 412.46 g/mol -
Physical State White to off-white crystalline solid-
Solubility DMSO (>20 mg/mL), Ethanol (2 mg/mL)-
Acute Toxicity (Oral) Category 3 (Toxic if swallowed)H301
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315
Serious Eye Damage Category 1 (Causes serious eye damage)H318
Aquatic Toxicity Acute Category 1 (Very toxic to aquatic life)H400
Personal Protective Equipment (PPE) Requirements

All personnel handling this compound, including for disposal, must use the specified PPE to minimize exposure risk.

Table 2: Required PPE for Handling this compound Waste

Equipment TypeSpecificationRationale
Gloves Nitrile, double-glovedProtects against skin contact and absorption.
Eye Protection Chemical safety goggles and face shieldProtects against splashes and eye damage.
Lab Coat Chemical-resistant, long-sleevedPrevents contamination of personal clothing.
Respiratory Required if handling powder outside a fume hoodPrevents inhalation of toxic particles.

Step-by-Step Disposal Procedures

Follow this workflow to ensure safe and compliant disposal of all waste streams containing this compound.

G cluster_prep Step 1: Preparation & Segregation cluster_streams Step 2: Waste Stream Management cluster_containment Step 3: Containment & Labeling cluster_final Step 4: Final Disposal start Begin Disposal Process ppe Don Required PPE (Table 2) start->ppe Safety First segregate Segregate Waste Streams at Point of Generation ppe->segregate solid Solid Waste (Contaminated tips, vials) segregate->solid liquid Liquid Waste (Aqueous, Organic) segregate->liquid sharps Sharps Waste (Needles, blades) segregate->sharps solid_bag Place in Labeled 'Toxic Chemical Waste' Bag solid->solid_bag liquid_container Collect in compatible, sealed waste container liquid->liquid_container sharps_container Place in approved sharps container sharps->sharps_container label_all Label all containers with: - 'Hazardous Waste' - 'this compound' - Date solid_bag->label_all liquid_container->label_all sharps_container->label_all storage Store in designated Satellite Accumulation Area label_all->storage pickup Arrange Pickup by EH&S Department storage->pickup end Disposal Complete pickup->end G cluster_pathway Hypothetical Stress Response Pathway cluster_inhibition Point of Inhibition ext_stim External Stressor (e.g., UV, Oxidative) mapkkk MAPKKK ext_stim->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk rskx RSK-X (Kinase) mapk->rskx downstream Downstream Effector (e.g., Gene Transcription) rskx->downstream cell_response Cellular Response (Apoptosis / Survival) downstream->cell_response brd This compound brd->rskx Inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.